molecular formula C36H66N4O13 B15548231 C6(6-azido) LacCer

C6(6-azido) LacCer

Cat. No.: B15548231
M. Wt: 762.9 g/mol
InChI Key: DHYANRUMYSYKQW-KONZMJRYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C6(6-azido) LacCer is a useful research compound. Its molecular formula is C36H66N4O13 and its molecular weight is 762.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H66N4O13

Molecular Weight

762.9 g/mol

IUPAC Name

6-azido-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C36H66N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-25(43)24(39-28(44)19-16-14-17-20-38-40-37)23-50-35-33(49)31(47)34(27(22-42)52-35)53-36-32(48)30(46)29(45)26(21-41)51-36/h15,18,24-27,29-36,41-43,45-49H,2-14,16-17,19-23H2,1H3,(H,39,44)/b18-15+/t24-,25+,26+,27+,29-,30-,31+,32+,33+,34+,35+,36-/m0/s1

InChI Key

DHYANRUMYSYKQW-KONZMJRYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C6(6-azido) LacCer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6(6-azido) Lactosylceramide (LacCer) is a synthetically modified glycosphingolipid that serves as a powerful tool in cell biology, glycobiology, and drug development.[1][2] It is an analog of the naturally occurring lactosylceramide, a pivotal intermediate in the biosynthesis of a vast array of complex glycosphingolipids (GSLs) and a modulator of key cellular signaling pathways.[3][4] This guide provides a comprehensive overview of C6(6-azido) LacCer, its chemical properties, its role in signaling, and detailed protocols for its application in research.

The key feature of this compound is the incorporation of an azide (B81097) (-N₃) group at the terminus of its C6 acyl chain.[1][2] This small, bioorthogonal functional group allows for the molecule to be covalently tagged with a variety of reporter molecules (e.g., fluorophores, biotin) through highly specific and efficient "click chemistry" reactions.[1][2] This enables researchers to visualize, trace, and quantify the uptake and trafficking of LacCer within cells, as well as to identify its binding partners.

Chemical Structure and Properties

This compound is a complex molecule comprising a disaccharide (lactose), a sphingosine (B13886) backbone, and a C6 fatty acid modified with a terminal azide. Its systematic chemical name is D-Lactosyl-β-1,1'-N-(6''-azidohexanoyl)-D-erythro-sphingosine.[1][2]

Chemical Structure:

Chemical structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃₆H₆₆N₄O₁₃[1]
Molecular Weight 762.93 g/mol [1]
Appearance White Solid[1]
Purity >99%[1]
Solubility Soluble in Chloroform, Methanol[1]
Storage -20°C[1]
Shelf Life 1 Year[1]

Signaling Pathways Involving Lactosylceramide

Lactosylceramide is not merely a biosynthetic intermediate; it is also a bioactive lipid that congregates in lipid rafts and acts as a second messenger in various signaling cascades, particularly those related to inflammation and oxidative stress.[3][4] By using this compound, researchers can probe the intricate roles of LacCer in these pathways.

Lactosylceramide-Mediated Oxidative Stress

Lactosylceramide has been shown to activate NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[3] This leads to a state of oxidative stress, which can trigger downstream signaling events that contribute to various pathological conditions.[3]

oxidative_stress_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer Lactosylceramide (or this compound) NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Downstream Downstream Signaling Oxidative_Stress->Downstream

Caption: Lactosylceramide-induced oxidative stress pathway.

Lactosylceramide-Mediated Inflammation

Lactosylceramide is also a key player in inflammatory responses. It can activate cytosolic phospholipase A2 (cPLA₂), which in turn releases arachidonic acid from membrane phospholipids.[3] Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids, which are potent inflammatory mediators.[3] This pathway is often linked to the activation of the transcription factor NF-κB, a master regulator of inflammation.[5]

inflammatory_pathway Agonists Inflammatory Stimuli (e.g., ox-LDL, TNF-α) LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase activate LacCer Lactosylceramide (or this compound) LacCer_Synthase->LacCer synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase cPLA2 Cytosolic Phospholipase A2 (cPLA₂) LacCer->cPLA2 activates NFkB NF-κB Activation LacCer->NFkB Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins & Eicosanoids Arachidonic_Acid->Prostaglandins is a precursor for Inflammation Inflammation Prostaglandins->Inflammation NFkB->Inflammation

Caption: Lactosylceramide-mediated inflammatory pathway.

Experimental Protocols

The primary application of this compound is for metabolic labeling of cells, followed by click chemistry to attach a reporter molecule. The following protocols provide a general framework for these experiments. Optimization may be required for specific cell types and experimental goals.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into the cellular glycosphingolipid machinery.

Materials:

  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, Jurkat, or other cell line of interest)

  • 6-well or 12-well tissue culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Metabolic Labeling:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to a final working concentration. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, testing a range from 10 µM to 100 µM.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

    • The cells are now ready for downstream applications, such as cell lysis for biochemical analysis or fixation for imaging.

Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Imaging

This protocol details the conjugation of an alkyne-functionalized fluorescent dye to the azide-labeled LacCer in fixed cells.

Materials:

  • Metabolically labeled cells (from the previous protocol)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate (B86663) (CuSO₄), an appropriate ligand like TBTA or THPTA, and a reducing agent like sodium ascorbate)

  • Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (Optional): If visualizing intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash twice with PBS.

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use. The components should be added in the specified order to prevent precipitation of the copper catalyst.

    • For a 500 µL reaction volume:

      • To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ solution (final concentration 1 mM).

      • Add 20 µL of a 50 mM solution of a copper-chelating ligand (e.g., TBTA) (final concentration 2 mM).

      • Add 2.5 µL of a 1 mM alkyne-fluorophore stock solution (final concentration 5 µM).

      • Vortex briefly.

      • Add 25 µL of a freshly prepared 100 mM sodium ascorbate (B8700270) solution (final concentration 5 mM).

  • Click Reaction:

    • Remove the PBS from the fixed cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI for 5-10 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Add a small volume of PBS or mounting medium to the wells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_chem Click Chemistry cluster_analysis Analysis start Seed Cells labeling Metabolic Labeling with This compound start->labeling wash1 Wash with PBS labeling->wash1 lysis Cell Lysis for Biochemical Analysis wash1->lysis fixation Fixation & Permeabilization for Imaging wash1->fixation click_lysis Click Reaction with Alkyne-Biotin lysis->click_lysis click_imaging Click Reaction with Alkyne-Fluorophore fixation->click_imaging pull_down Streptavidin Pull-down & Western Blot/MS click_lysis->pull_down microscopy Fluorescence Microscopy click_imaging->microscopy end Data Interpretation pull_down->end microscopy->end

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a versatile and powerful chemical probe for investigating the biology of glycosphingolipids. Its ability to be metabolically incorporated into cellular pathways and subsequently tagged via click chemistry provides a robust platform for studying the trafficking, localization, and signaling functions of lactosylceramide. This guide offers the foundational knowledge and protocols to empower researchers, scientists, and drug development professionals to effectively utilize this tool in their studies of cellular metabolism, inflammation, and oxidative stress.

References

The Azido-Lipid Probe: A Technical Guide to C6(6-azido) Lactosylceramide Incorporation into Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism of cellular incorporation of C6(6-azido) Lactosylceramide (LacCer), a pivotal tool in sphingolipid research. By mimicking endogenous lactosylceramide, this azide-functionalized probe allows for the investigation of its trafficking, localization, and role in signaling pathways through bioorthogonal click chemistry. This document provides an in-depth overview of its uptake mechanism, relevant signaling pathways, and detailed experimental protocols for its application.

Introduction to C6(6-azido) LacCer

Glycosphingolipids (GSLs), such as lactosylceramide, are integral components of eukaryotic cell membranes, primarily localized in the outer leaflet of the plasma membrane where they contribute to the formation of lipid rafts.[1] These microdomains are crucial for cellular processes including signal transduction and cell recognition.[1] this compound is a synthetic analog of natural LacCer, featuring a short C6 acyl chain for enhanced cell permeability and an azide (B81097) group at the 6-position of the galactose residue.[1] This small, bioorthogonal azide handle has a minimal impact on the molecule's properties, allowing it to be processed by cellular machinery.[1] Its primary utility lies in its ability to be covalently tagged with fluorescent probes or affinity labels via click chemistry, enabling visualization and analysis of its metabolic fate.[1]

Mechanism of Cellular Incorporation and Trafficking

The incorporation of exogenous short-chain sphingolipid analogs like this compound into the cell membrane is a multi-step process.

Initial Membrane Insertion: Due to its amphipathic nature and short acyl chain, this compound is thought to passively insert into the outer leaflet of the plasma membrane.[2][3] This process is driven by the hydrophobic effect and does not require cellular energy.[3][4][5]

Internalization and Trafficking: Following insertion, the probe is internalized and traffics through the cell's endocytic pathway. While the precise transporters for LacCer are not fully elucidated, the trafficking of similar GSLs involves both clathrin-dependent and independent (e.g., caveolae-mediated) endocytosis.[6] Once internalized, this compound is transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[7] From the Golgi, it can be further metabolized or sorted to other organelles. The trafficking and ultimate fate of the probe can be influenced by the cell type and its metabolic state.

Below is a generalized workflow for the incorporation and trafficking of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Probe This compound in Media Insertion Passive Insertion Probe->Insertion Diffusion Endocytosis Endocytosis (e.g., Caveolae-mediated) Insertion->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport Metabolism Further Metabolism (e.g., conversion to gangliosides) Golgi->Metabolism Recycling Recycling to Plasma Membrane Golgi->Recycling Recycling->Insertion Exocytosis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer Lactosylceramide (or C6-azido-LacCer) PKC PKC LacCer->PKC activates Erk Erk1/2 PKC->Erk activates NADPH_Oxidase NADPH Oxidase Complex Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide generates p47phox_mem p47phox p47phox_mem->NADPH_Oxidase assembles and activates p47phox_cyto p47phox Erk->p47phox_cyto phosphorylates p47phox_cyto->p47phox_mem translocates to membrane cPLA2 cPLA2 ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid generates Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins precursor for Inflammation Inflammation Prostaglandins->Inflammation O2 O₂ O2->NADPH_Oxidase Superoxide->cPLA2 activates G cluster_cell_prep Cell Preparation & Labeling cluster_fix_perm Fixation & Permeabilization cluster_click Click Chemistry cluster_imaging Imaging A Seed cells on coverslips B Incubate with This compound A->B C Wash with PBS B->C D Fix with 4% PFA C->D E Permeabilize with 0.1% Triton X-100 D->E F Wash with PBS E->F G Prepare Click Cocktail (CuSO₄, Ascorbate, Alkyne-Fluorophore) F->G H Incubate for 30-60 min G->H I Wash with PBS H->I J Counterstain (e.g., DAPI) I->J K Mount on slide J->K L Fluorescence Microscopy K->L

References

The Azide Group in C6(6-azido) LacCer: A Technical Guide to its Function in Click Chemistry for Glycosphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of C6(6-azido) Lactosylceramide (B164483) (LacCer) in click chemistry. This powerful molecular tool enables the precise and efficient labeling and detection of LacCer, a pivotal glycosphingolipid in cellular signaling, thereby offering profound insights into its roles in health and disease.

Core Concept: The Power of the Azide (B81097) Handle

C6(6-azido) LacCer is a synthetically modified version of lactosylceramide where a small, bioorthogonal azide group (-N₃) has been introduced at the 6-position of the galactose residue.[1][2][3] This seemingly minor alteration is the key to its utility. The azide group is chemically inert within the complex cellular environment, meaning it does not readily react with endogenous molecules.[4] This bioorthogonality ensures that the azide acts as a specific chemical "handle" that can be exclusively targeted in a subsequent chemical reaction.

This targeted reaction is a cornerstone of "click chemistry," a class of reactions that are highly efficient, specific, and occur under mild, biocompatible conditions.[4][5][6] The most common type of click chemistry employed with azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group of this compound reacts with an alkyne-containing molecule to form a stable triazole linkage.[5][7] This alkyne partner can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or any other reporter molecule, allowing for the visualization and analysis of LacCer.

Metabolic Incorporation and Detection of Lactosylceramide

This compound can be introduced to cells in culture, where it is taken up and incorporated into cellular membranes and metabolic pathways, mimicking the behavior of natural LacCer.[1][2][3] Once incorporated, the azide handle is exposed and ready for the click reaction with a chosen alkyne probe. This allows for the specific labeling of LacCer and its downstream metabolites, providing a powerful method to study its trafficking, localization, and interactions within the cell.

Quantitative Data and Reaction Parameters

While specific reaction yields for this compound are not extensively reported in the literature and are highly dependent on the specific experimental conditions, the CuAAC reaction is generally known for its high efficiency, often achieving near-quantitative yields.[6][8] The following tables provide a summary of typical reaction parameters for CuAAC reactions in a biological context, which can be optimized for use with this compound.

Table 1: Recommended Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentConcentration RangeNotes
Azide (e.g., this compound)10-100 µMThe concentration will depend on the extent of metabolic incorporation.
Alkyne Probe (e.g., fluorescent alkyne)20-200 µMA slight excess relative to the azide is often used to ensure complete reaction.
Copper(II) Sulfate (B86663) (CuSO₄)50-1000 µMThe copper(I) catalyst is typically generated in situ from CuSO₄.
Reducing Agent (e.g., Sodium Ascorbate)1-5 mMUsed to reduce Cu(II) to the active Cu(I) catalyst.
Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA)250-5000 µMPrevents oxidation of Cu(I) and can enhance reaction efficiency.

Table 2: Typical Reaction Conditions for CuAAC in a Biological Setting

ParameterConditionNotes
SolventAqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-butanolThe choice of solvent will depend on the solubility of the reactants.
TemperatureRoom temperature to 37°CMild temperatures are used to maintain the integrity of biological samples.
Reaction Time30 minutes to 2 hoursReaction times can be optimized based on the specific reactants and concentrations.
pH6.5-8.0The reaction is generally tolerant of a range of pH values.

Experimental Protocols

The following are generalized protocols for the metabolic labeling of cells with this compound and subsequent detection via CuAAC. These should be optimized for the specific cell type and experimental goals.

Metabolic Labeling of Cells with this compound
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Metabolic Incorporation: Incubate the cells for a period of time (e.g., 24-48 hours) to allow for the uptake and incorporation of the azido-LacCer.

  • Washing: After incubation, gently wash the cells two to three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
  • Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular targets are to be labeled, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:

    • PBS

    • Fluorescent alkyne probe (e.g., an Alexa Fluor alkyne)

    • Copper(II) sulfate (CuSO₄)

    • Copper(I)-stabilizing ligand (e.g., THPTA)

    • Freshly prepared sodium ascorbate (B8700270) solution

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unreacted click chemistry reagents.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled LacCer using a fluorescence microscope with the appropriate filter sets.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the experimental workflow and the central role of LacCer in cellular signaling.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_click_reaction Click Chemistry cluster_detection Detection & Analysis Cells in Culture Cells in Culture This compound Incubation This compound Incubation Cells in Culture->this compound Incubation Metabolic Incorporation Metabolic Incorporation This compound Incubation->Metabolic Incorporation Fixation & Permeabilization Fixation & Permeabilization Metabolic Incorporation->Fixation & Permeabilization CuAAC Reaction CuAAC Reaction Fixation & Permeabilization->CuAAC Reaction Click Reaction Cocktail Click Reaction Cocktail Click Reaction Cocktail->CuAAC Reaction Washing Washing CuAAC Reaction->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis

Caption: Experimental workflow for labeling and imaging LacCer.

Lactosylceramide is a critical signaling molecule involved in various cellular processes.

lactosylceramide_signaling External Stimuli External Stimuli LacCer Synthase LacCer Synthase External Stimuli->LacCer Synthase Lactosylceramide (LacCer) Lactosylceramide (LacCer) LacCer Synthase->Lactosylceramide (LacCer) Downstream Signaling Pathways Downstream Signaling Pathways Lactosylceramide (LacCer)->Downstream Signaling Pathways Cellular Responses Cellular Responses Downstream Signaling Pathways->Cellular Responses

Caption: Simplified overview of LacCer-mediated signaling.

This compound allows for the specific targeting and visualization of this pathway.

logical_relationship This compound This compound Metabolic Incorporation Metabolic Incorporation This compound->Metabolic Incorporation Azide Handle Azide Handle Metabolic Incorporation->Azide Handle Click Chemistry Click Chemistry Azide Handle->Click Chemistry Labeled LacCer Labeled LacCer Click Chemistry->Labeled LacCer Alkyne Probe Alkyne Probe Alkyne Probe->Click Chemistry Visualization & Analysis Visualization & Analysis Labeled LacCer->Visualization & Analysis

References

An In-depth Technical Guide to Metabolic Glycoengineering Using C6(6-azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Glycoengineering and Lactosylceramide (B164483)

Metabolic glycoengineering is a powerful technique that allows for the modification of cell surface glycans with unnatural monosaccharides containing bioorthogonal chemical reporters, such as azides or alkynes.[1][2] This process takes advantage of the cell's natural metabolic pathways to incorporate these modified sugars into glycoproteins and glycolipids.[2] The introduced chemical handles can then be selectively targeted with complementary probes for a variety of applications, including cell imaging, tracking, and targeted drug delivery.[1][3]

Lactosylceramide (LacCer) is a crucial glycosphingolipid that serves as a key intermediate in the biosynthesis of a wide array of more complex glycosphingolipids.[4][5] Beyond its structural role, LacCer is an important signaling molecule located in lipid rafts, specialized microdomains within the cell membrane.[5] It is implicated in various cellular processes, including inflammation, oxidative stress, and cell proliferation.[3][5] The synthesis of LacCer is catalyzed by LacCer synthase, which transfers galactose to glucosylceramide.[5]

This guide focuses on the use of a specific azide-labeled analog, C6(6-azido) Lactosylceramide (C6(6-azido) LacCer), in metabolic glycoengineering. This molecule offers a unique tool to study the metabolism and function of LacCer and to develop novel therapeutic and diagnostic strategies.

This compound: A Molecular Probe for Glycoengineering

This compound is a modified lipid containing an omega-terminal azide (B81097) group on the C6 position of the galactose residue.[4][] This small, bioorthogonal azido (B1232118) group generally does not interfere with the natural metabolic processing of the molecule.[4] Its structure allows it to be metabolized and incorporated into cellular membranes, where the azide group is displayed on the cell surface. This azide then serves as a handle for "click chemistry," a highly specific and efficient ligation reaction with alkyne-containing reagents.[][7]

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₃₆H₆₆N₄O₁₃[]
Molecular Weight 762.93 g/mol []
Appearance White Solid[]
Solubility Soluble in Chloroform (B151607), Methanol[]
Storage -20 °C[]

Experimental Protocols

While specific, detailed protocols for the metabolic labeling of cells with this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for metabolic glycoengineering with other azido-sugars and lipids.[8][9] Researchers should optimize these protocols for their specific cell lines and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into the glycocalyx of cultured mammalian cells.

Materials:

  • This compound[]

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Methodology:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like chloroform or methanol. Due to its lipid nature, it may be necessary to complex it with a carrier molecule like bovine serum albumin (BSA) for efficient delivery in aqueous culture medium. The final concentration in the medium will need to be optimized, but a starting range of 10-50 µM is suggested based on other lipid probes.

  • Metabolic Labeling: Remove the normal growth medium and replace it with the this compound-containing labeling medium.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time will vary depending on the cell type and its metabolic rate.[8]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound.[8] The cells are now ready for downstream applications such as click chemistry.

Protocol 2: Visualization of Labeled Cells via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of a fluorescent alkyne probe onto the azide-labeled cells for visualization by fluorescence microscopy.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., DBCO-fluorophore)[8]

  • Copper(II) sulfate (B86663) (CuSO₄)[10]

  • Copper ligand (e.g., THPTA)[10]

  • Reducing agent (e.g., Sodium Ascorbate)[10]

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)[8]

  • Nuclear counterstain (e.g., DAPI)

Methodology:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[8]

  • Washing: Wash the cells twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail includes the alkyne-fluorophore, CuSO₄, a copper ligand to stabilize the Cu(I) ion, and a reducing agent to convert Cu(II) to Cu(I).[10]

    • Example concentrations: 10-50 µM alkyne-fluorophore, 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate. These should be optimized.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10]

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.[8]

Signaling Pathways and Visualization

Lactosylceramide is a central hub for various signaling pathways that contribute to inflammation and oxidative stress.[5] The metabolic incorporation of this compound can be a valuable tool to trace the localization of LacCer and its involvement in these pathways.

Lactosylceramide Biosynthesis and Downstream Signaling

The following diagram illustrates the synthesis of LacCer and its role in initiating downstream signaling cascades.

G Lactosylceramide Biosynthesis and Signaling Initiation cluster_synthesis LacCer Synthesis cluster_stimuli External Stimuli cluster_signaling Downstream Signaling GlcCer Glucosylceramide (GlcCer) LacCer_Synthase LacCer Synthase (β-1,4 GalT) GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 PDGF PDGF PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Biosynthesis of LacCer and initiation of downstream signaling pathways.[5]

Experimental Workflow for Metabolic Glycoengineering with this compound

This diagram outlines the general workflow for labeling cells with this compound and subsequent detection.

G Metabolic Glycoengineering Workflow with this compound Start Start: Cultured Cells Incubation Incubate with This compound (24-72h) Start->Incubation Washing1 Wash to remove unincorporated probe Incubation->Washing1 Fixation Fixation (e.g., 4% PFA) Washing1->Fixation Click_Reaction Click Chemistry (e.g., with DBCO-Fluorophore) Fixation->Click_Reaction Washing2 Wash to remove excess reagents Click_Reaction->Washing2 Analysis Analysis: Fluorescence Microscopy Washing2->Analysis

Caption: A generalized workflow for metabolic labeling and detection.

Applications in Drug Development

The use of this compound opens up several avenues for research and drug development:

  • Studying LacCer-Related Diseases: By visualizing the distribution and trafficking of LacCer in cells, researchers can gain insights into diseases where LacCer signaling is dysregulated, such as atherosclerosis, diabetes, and certain cancers.[5]

  • Targeted Drug Delivery: The azide groups displayed on the surface of cells that have taken up this compound can serve as "zip codes" for targeted drug delivery.[11][12] Liposomes or nanoparticles carrying a therapeutic payload and decorated with a complementary alkyne could be directed to these specific cells.[11][12] This is particularly relevant for targeting cells with high glycosphingolipid metabolism, which is a characteristic of some cancer cells.

  • High-Throughput Screening: this compound could be used in high-throughput screening assays to identify drugs that modulate LacCer metabolism or signaling. Changes in the incorporation or localization of the probe could be quantified by imaging.

  • Understanding Drug Mechanisms: For drugs known to affect lipid metabolism, this compound can be a tool to investigate their specific effects on LacCer pathways.

Conclusion

Metabolic glycoengineering with this compound provides a powerful and specific method for labeling and visualizing lactosylceramide in living systems. While detailed experimental protocols are still emerging, the foundational principles of metabolic labeling and click chemistry are well-established and can be adapted for this novel probe. The ability to track LacCer and to engineer cell surfaces with a bioorthogonal handle has significant potential to advance our understanding of glycosphingolipid biology and to drive the development of new targeted therapies and diagnostics. Further research is needed to establish optimized protocols and to fully explore the applications of this promising molecular tool.

References

A Technical Guide to C6(6-azido) Lactosylceramide: A Versatile Probe for Glycosphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on C6(6-azido) Lactosylceramide (B164483) (C6(6-azido) LacCer), a powerful tool for investigating the metabolism and signaling pathways of glycosphingolipids. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in metabolic labeling and subsequent detection via click chemistry. Furthermore, it delves into the role of lactosylceramide in cellular signaling, offering a framework for utilizing this compound to dissect these intricate processes.

Commercial Availability and Technical Specifications

C6(6-azido) Lactosylceramide is a synthetically modified sphingolipid that incorporates a C6 acyl chain and a terminal azide (B81097) group on the N-acyl chain. This azide moiety serves as a bioorthogonal handle, enabling its specific covalent modification with alkyne-tagged reporter molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Several commercial suppliers offer this valuable research tool.

Below is a summary of the commercial suppliers and their product specifications for this compound.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Purity Storage Conditions Unit Sizes Available
Avanti Polar Lipids (dist. by Merck/Sigma-Aldrich) This compound2260670-19-5C₃₆H₆₆N₄O₁₃762.93 g/mol >99%-20°C5 mg
BroadPharm This compound2260670-19-5C₃₆H₆₆N₄O₁₃762.9 g/mol Not specified-20°C5 mg
BOC Sciences This compound2260670-19-5C₃₆H₆₆N₄O₁₃762.93 g/mol >99%-20°CInquire

Experimental Protocols

The primary application of this compound is as a metabolic probe to study the dynamics of glycosphingolipid metabolism and localization. Cells are first incubated with this compound, which is incorporated into cellular membranes and can be further metabolized. The incorporated azido-lipid is then detected by a click reaction with an alkyne-functionalized reporter molecule, such as a fluorescent dye or biotin.

Metabolic Labeling of Cultured Cells with this compound

This protocol is a general guideline for the metabolic labeling of mammalian cells in culture. Optimization of concentration and incubation time may be necessary for different cell types and experimental goals.

Materials:

  • C6(6-azido) Lactosylceramide

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cells of interest

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1-5 mM in ethanol).

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). It is crucial to ensure the final solvent concentration is not toxic to the cells (usually <0.5%).

  • Metabolic Labeling:

    • Aspirate the existing medium from the cultured cells.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a desired period (typically 4 to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time will depend on the metabolic activity of the cells and the specific pathway being investigated.

  • Washing:

    • After the incubation period, aspirate the labeling medium.

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Copper-Catalyzed Click Chemistry (CuAAC) for Visualization

This protocol describes the detection of metabolically incorporated this compound using a fluorescent alkyne dye.

Materials:

  • Metabolically labeled cells (from protocol 2.1)

  • Alkyne-functionalized fluorescent dye (e.g., an alkyne-modified Alexa Fluor™ dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Imaging medium (e.g., PBS or mounting medium with DAPI for nuclear counterstaining)

Procedure:

  • Fixation:

    • After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (Optional):

    • If visualizing intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation:

    • Prepare the following stock solutions:

      • Alkyne-dye: 1-10 mM in DMSO

      • CuSO₄: 50 mM in water

      • THPTA: 50 mM in water

      • Sodium Ascorbate (B8700270): 500 mM in water (prepare fresh)

    • In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

      • 885 µL of PBS

      • 10 µL of CuSO₄ stock solution (final concentration: 0.5 mM)

      • 50 µL of THPTA stock solution (final concentration: 2.5 mM)

      • 5 µL of alkyne-dye stock solution (final concentration: 5-50 µM)

      • 50 µL of freshly prepared sodium ascorbate stock solution (final concentration: 25 mM)

    • Vortex the solution gently to mix.

  • Click Reaction:

    • Aspirate the wash buffer from the cells.

    • Add the click reaction cocktail to the fixed (and permeabilized) cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with wash buffer.

    • Add imaging medium to the cells. If desired, include a nuclear counterstain like DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorescent dye and DAPI.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of experimental design and the biological context of this compound application, the following diagrams are provided.

G cluster_workflow Experimental Workflow Start Seed Cells Label Metabolic Labeling with this compound Start->Label Wash1 Wash to Remove Unincorporated Probe Label->Wash1 Fix Fixation Wash1->Fix Perm Permeabilization (Optional) Fix->Perm Click Click Reaction with Alkyne-Fluorophore Perm->Click Wash2 Wash to Remove Excess Reagents Click->Wash2 Image Fluorescence Microscopy Wash2->Image

A generalized experimental workflow for metabolic labeling and visualization.

Lactosylceramide is a critical intermediate in the biosynthesis of a wide array of complex glycosphingolipids. Furthermore, it has been implicated as a bioactive lipid second messenger in various signaling pathways, particularly those related to inflammation. The use of this compound allows for the tracing of its metabolic fate and its localization within cellular compartments, providing insights into these signaling cascades.

G cluster_pathway Lactosylceramide-Mediated Inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, ox-LDL) LacCer_Synthase Lactosylceramide Synthase Activation Stimuli->LacCer_Synthase LacCer Increased Lactosylceramide (this compound as probe) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase Activation LacCer->NADPH_Oxidase cPLA2 cPLA2 Activation LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS NFkB NF-κB Activation ROS->NFkB AA Arachidonic Acid Release cPLA2->AA Prostaglandins Prostaglandin Synthesis AA->Prostaglandins Inflammation Inflammatory Gene Expression Prostaglandins->Inflammation NFkB->Inflammation

A simplified signaling pathway involving lactosylceramide in inflammation.

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Cells with C6(6-azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer) is a glycosphingolipid that plays a crucial role as a key intermediate in the biosynthesis of a wide array of complex glycosphingolipids (GSLs).[1] Beyond its structural role, LacCer is an important signaling molecule involved in various cellular processes, including inflammation, oxidative stress, and cell proliferation.[1] The study of LacCer's function and dynamics has been advanced by the development of chemical tools that allow for its visualization and tracking within cellular environments. C6(6-azido) LacCer is a synthetically modified version of lactosylceramide that contains an azide (B81097) group. This bioorthogonal handle enables the detection of the molecule through "click chemistry," a highly specific and efficient chemical reaction.

This application note provides a detailed protocol for the metabolic labeling of cultured cells with this compound and subsequent detection using fluorescence microscopy. The protocol is based on established methods for metabolic labeling with other azido-functionalized lipids and sugars.

Principle of the Method

The metabolic labeling process using this compound involves a two-step procedure:

  • Metabolic Incorporation: Cells are incubated with this compound. The cells take up this analog, which then participates in the GSL biosynthetic pathways, leading to its incorporation into cellular membranes and organelles.

  • Bioorthogonal Detection: Following metabolic labeling, the incorporated azide-tagged LacCer is detected by a "click" reaction with a fluorescently-labeled alkyne probe. This reaction forms a stable covalent bond, allowing for the visualization of the labeled LacCer within the cells using fluorescence microscopy. The most common click chemistry reactions for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is often preferred for live-cell imaging as it does not require a cytotoxic copper catalyst.

Quantitative Data Summary

The optimal conditions for metabolic labeling with this compound, including concentration and incubation time, are cell-type dependent and require empirical determination. The following tables provide hypothetical data to illustrate the expected outcomes and to serve as a starting point for experimental optimization.

Table 1: Recommended Starting Concentrations for this compound Labeling

Cell LineSeeding Density (cells/cm²)Recommended this compound Concentration (µM)
HeLa2 x 10⁴10 - 50
Jurkat1 x 10⁵5 - 25
HEK2933 x 10⁴10 - 50
A5492.5 x 10⁴15 - 60

Table 2: Example Incubation Times and Expected Fluorescence Intensity

Cell LineThis compound (µM)Incubation Time (hours)Relative Fluorescence Units (RFU) - Mean ± SD
HeLa25241500 ± 210
HeLa25482800 ± 350
Jurkat10241200 ± 180
Jurkat10482100 ± 290
HEK29325241800 ± 250
HEK29325483200 ± 410

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers must optimize labeling conditions for their specific cell lines and experimental questions.

Experimental Protocols

This section provides a detailed protocol for the metabolic labeling of adherent cells with this compound followed by fluorescence detection.

Materials
  • This compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescently-labeled alkyne probe (e.g., DBCO-Fluorophore for SPAAC)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Nuclear counterstain (e.g., DAPI) (Optional)

  • Fluorescence microscope

Protocol 1: Metabolic Labeling of Adherent Cells
  • Cell Seeding: The day before labeling, seed cells onto appropriate culture vessels (e.g., glass-bottom dishes or coverslips in a multi-well plate) at a density that will result in 50-70% confluency at the time of labeling.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Metabolic Labeling: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for starting recommendations).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for 24-48 hours under normal growth conditions (e.g., 37°C, 5% CO₂).

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated this compound.

Protocol 2: Fluorescence Detection via Click Chemistry (SPAAC)

This protocol is for fixed-cell imaging. For live-cell imaging, skip the fixation and permeabilization steps and proceed directly to the SPAAC reaction in a physiologically compatible buffer.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • SPAAC Reaction: Prepare the staining solution by diluting the DBCO-fluorophore in PBS to the desired final concentration (typically 5-20 µM). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove the unreacted fluorescent probe.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips onto microscope slides and image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizations

Lactosylceramide Signaling Pathway

LacCer_Signaling Lactosylceramide Signaling Pathway cluster_stimuli External Stimuli cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 galactosyltransferase) PDGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer GlcCer Glucosylceramide (GlcCer) GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Arachidonic_Acid->Inflammation

Caption: Overview of the Lactosylceramide signaling cascade.

Experimental Workflow for Metabolic Labeling

Experimental_Workflow Metabolic Labeling and Detection Workflow cluster_cell_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_detection Fluorescence Detection (SPAAC) Seed_Cells 1. Seed Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_Azido_LacCer 3. Add this compound Incubate_Overnight->Add_Azido_LacCer Incubate_24_48h 4. Incubate 24-48h Add_Azido_LacCer->Incubate_24_48h Wash_PBS 5. Wash with PBS Incubate_24_48h->Wash_PBS Fix_Cells 6. Fix Cells Wash_PBS->Fix_Cells Permeabilize 7. Permeabilize (Optional) Fix_Cells->Permeabilize Click_Reaction 8. Click Reaction with DBCO-Fluorophore Permeabilize->Click_Reaction Wash_Excess_Dye 9. Wash Excess Dye Click_Reaction->Wash_Excess_Dye Counterstain 10. Counterstain (Optional) Wash_Excess_Dye->Counterstain Image 11. Fluorescence Microscopy Counterstain->Image

Caption: Step-by-step experimental workflow for cell labeling.

References

Application Notes and Protocols for Fluorescence Imaging of Glycans in Live Cells using C6(6-azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of cellular processes, including cell signaling, adhesion, and immune recognition. The ability to visualize and track glycans in their native cellular environment is paramount to understanding their function in health and disease. C6(6-azido) Lactosylceramide (B164483) (LacCer) is a powerful tool for metabolic labeling and subsequent fluorescence imaging of glycosphingolipids (GSLs), a major class of glycans. This molecule is an analog of lactosylceramide containing an azide (B81097) group, which serves as a bioorthogonal chemical handle. Once incorporated into cellular glycans through the natural metabolic pathways, the azide group can be specifically and covalently tagged with a fluorescent probe via "click chemistry," enabling high-resolution imaging of GSLs in live or fixed cells.

This document provides detailed protocols for the use of C6(6-azido) LacCer in fluorescence imaging experiments, guidance on quantitative data analysis, and diagrams of relevant biological pathways and experimental workflows.

Principle of the Method

The methodology is a two-step process:

  • Metabolic Labeling: Live cells are incubated with this compound. The cells' metabolic machinery recognizes this analog and incorporates it into newly synthesized GSLs. The azide group is small and biologically inert, causing minimal perturbation to the natural metabolic pathways.

  • Fluorescence Labeling via Click Chemistry: The azide-modified glycans are then covalently labeled with a fluorescent probe containing a complementary reactive group (e.g., an alkyne or a cyclooctyne). This reaction, known as click chemistry, is highly specific and efficient, and can be performed in a biological context with minimal toxicity. Two main types of click chemistry are employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, typically used for fixed cells due to the cytotoxicity of the copper catalyst.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that is ideal for live-cell imaging as it circumvents the issue of copper toxicity.

Data Presentation

The following tables provide a summary of recommended starting concentrations and conditions for key experimental steps. Optimization may be required depending on the cell type and experimental goals.

Table 1: Metabolic Labeling and Click Chemistry Reagent Concentrations

ReagentApplicationRecommended Starting ConcentrationIncubation TimeIncubation Temperature
This compoundMetabolic Labeling1-10 µM24-72 hours37°C
Alkyne-Fluorophore (for CuAAC)Fixed-Cell Labeling1-20 µM30-60 minutesRoom Temperature
DBCO-Fluorophore (for SPAAC)Live-Cell Labeling5-50 µM15-60 minutes37°C
CuSO₄ (for CuAAC)Fixed-Cell Labeling50-100 µM30-60 minutesRoom Temperature
THPTA (Copper Ligand for CuAAC)Fixed-Cell Labeling250-500 µM30-60 minutesRoom Temperature
Sodium Ascorbate (for CuAAC)Fixed-Cell Labeling2.5-5 mM30-60 minutesRoom Temperature

Table 2: Common Fluorophores for Click Chemistry

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor 4884955190.9273,000
Alexa Fluor 5555555650.10155,000
Alexa Fluor 6476506680.33270,000
Cyanine3 (Cy3)5505700.15150,000
Cyanine5 (Cy5)6496700.28250,000
BODIPY FL5055110.9780,000

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

This protocol describes the incorporation of this compound into cellular glycans.

Materials:

  • This compound

  • Complete cell culture medium

  • Cells of interest

  • Cell culture plates or dishes

  • DMSO (anhydrous)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Metabolic Labeling: a. To the complete culture medium, add the this compound stock solution to a final concentration of 1-10 µM. Gently swirl the medium to ensure even distribution. b. As a negative control, culture a separate batch of cells in a medium containing an equivalent concentration of DMSO without the this compound. c. Incubate the cells for 24-72 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and the turnover rate of the glycans of interest and should be determined empirically.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.

  • The cells are now ready for fluorescence labeling via click chemistry (Protocol 2 or 3).

Protocol 2: Live-Cell Fluorescence Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling azide-modified glycans in living cells with a cyclooctyne-conjugated fluorophore.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluorophore)

  • Serum-free cell culture medium

  • PBS

Procedure:

  • Prepare Labeling Medium: Dilute the cyclooctyne-fluorophore stock solution in pre-warmed serum-free culture medium to a final concentration of 5-50 µM. The optimal concentration should be determined experimentally to maximize signal and minimize background.

  • Labeling Reaction: a. Add the labeling medium to the azide-labeled cells. b. Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: a. Aspirate the labeling medium. b. Wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Imaging: Replace the PBS with a suitable live-cell imaging solution (e.g., phenol (B47542) red-free medium). The cells are now ready for immediate imaging using fluorescence microscopy.

Protocol 3: Fixed-Cell Fluorescence Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling azide-modified glycans in fixed cells with an alkyne-conjugated fluorophore.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-conjugated fluorophore

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Click Chemistry Reaction Buffer Components:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

    • Sodium Ascorbate

Procedure:

  • Cell Fixation: a. After metabolic labeling and washing (Protocol 1), fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • Note: The final concentrations provided are a starting point and may require optimization. a. In a microcentrifuge tube, prepare the click reaction cocktail by adding the following in order, vortexing gently after each addition: i. PBS ii. Alkyne-fluorophore (to a final concentration of 1-20 µM) iii. THPTA (to a final concentration of 250-500 µM) iv. CuSO₄ (to a final concentration of 50-100 µM) v. Sodium Ascorbate (to a final concentration of 2.5-5 mM, add immediately before use to initiate the reaction)

  • Labeling Reaction: a. Aspirate the PBS from the fixed cells and add the click reaction cocktail. b. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: a. Aspirate the reaction cocktail. b. Wash the cells three times with PBS.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium. The cells are now ready for imaging.

Protocol 4: Cell Viability Assay

It is crucial to assess the potential cytotoxicity of this compound at the concentrations used for metabolic labeling. A standard MTS or MTT assay can be performed.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the same duration as the planned metabolic labeling experiment (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTS/MTT Assay: At the end of the incubation period, perform the MTS or MTT assay according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Experimental Workflows

Lactosylceramide-Mediated β1-Integrin Endocytosis

Lactosylceramide is known to be enriched in lipid rafts and can influence cellular signaling. One such pathway involves the regulation of β1-integrin clustering and its subsequent internalization through caveolar endocytosis.[1] This process is dependent on the activation of Src kinase and Protein Kinase C alpha (PKC-α).

Lactosylceramide_Signaling LacCer C6(6-azido) LacCer LipidRaft Lipid Raft Enrichment Integrin β1-Integrin LipidRaft->Integrin Clustering Src Src Kinase Integrin->Src Activation Endocytosis Caveolar Endocytosis Integrin->Endocytosis Caveolin Caveolin-1 Caveolin->Endocytosis PKCa PKC-α Src->PKCa Activation RhoA RhoA PKCa->RhoA Inactivation Actin Actin Reorganization RhoA->Actin

Caption: Lactosylceramide signaling pathway in β1-integrin endocytosis.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the overall workflow for metabolic labeling and subsequent live-cell imaging of glycans using this compound.

Live_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_click SPAAC Reaction cluster_imaging Imaging Start Seed Cells in Imaging Dish Incubate1 Incubate Overnight Start->Incubate1 AddLacCer Add this compound (1-10 µM) Incubate1->AddLacCer Incubate2 Incubate 24-72h AddLacCer->Incubate2 Wash1 Wash with PBS Incubate2->Wash1 AddDBCO Add DBCO-Fluorophore (5-50 µM) Wash1->AddDBCO Incubate3 Incubate 15-60 min AddDBCO->Incubate3 Wash2 Wash with PBS Incubate3->Wash2 AddImagingMedium Add Live-Cell Imaging Medium Wash2->AddImagingMedium Image Fluorescence Microscopy AddImagingMedium->Image

Caption: Experimental workflow for live-cell glycan imaging.

Experimental Workflow for Fixed-Cell Imaging

This diagram outlines the workflow for metabolic labeling and subsequent fixed-cell imaging of glycans using this compound.

Fixed_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_fixation Fixation cluster_click CuAAC Reaction cluster_imaging Imaging Start Seed Cells on Coverslips Incubate1 Incubate Overnight Start->Incubate1 AddLacCer Add this compound (1-10 µM) Incubate1->AddLacCer Incubate2 Incubate 24-72h AddLacCer->Incubate2 Wash1 Wash with PBS Incubate2->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 AddClickCocktail Add CuAAC Reaction Cocktail Wash2->AddClickCocktail Incubate3 Incubate 30-60 min AddClickCocktail->Incubate3 Wash3 Wash with PBS Incubate3->Wash3 Mount Mount Coverslip Wash3->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for fixed-cell glycan imaging.

References

Applications of C6(6-azido) LacCer in studying lipid raft dynamics.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins.[1][2] These platforms play a crucial role in various cellular processes, including signal transduction, protein trafficking, and viral entry.[3][4] Dysregulation of lipid raft integrity and function has been implicated in numerous diseases, making them a significant target for therapeutic intervention.[5] The study of lipid raft dynamics, however, is challenged by their small size and transient nature.[6] C6(6-azido) Lactosylceramide (LacCer) has emerged as a powerful chemical tool to overcome these challenges. This application note provides a comprehensive overview of the applications of C6(6-azido) LacCer in elucidating lipid raft dynamics, complete with detailed protocols and data presentation for researchers, scientists, and drug development professionals.

Lactosylceramide is a key glycosphingolipid that serves as a precursor for the biosynthesis of more complex glycosphingolipids and is an integral component of lipid rafts.[7][8] The C6(6-azido) modification provides a bioorthogonal handle for "click chemistry," enabling the specific and efficient attachment of fluorescent probes or other tags.[7] This allows for the direct visualization and tracking of LacCer within the plasma membrane of living cells, providing invaluable insights into the organization and dynamics of lipid rafts.

Core Applications of this compound

The primary applications of this compound in the context of lipid raft research include:

  • Live-Cell Imaging of Lipid Raft Organization: Visualize the distribution and clustering of LacCer, a key component of lipid rafts, in the plasma membrane of living cells.

  • Quantitative Analysis of Lipid Dynamics: Measure key biophysical parameters of LacCer within and outside of lipid rafts, such as diffusion coefficients and residence times.

  • Elucidation of Signaling Pathways: Investigate the role of LacCer-enriched lipid rafts in specific signal transduction cascades.

  • High-Throughput Screening for Raft-Modulating Compounds: Develop assays to identify drugs that alter the organization and dynamics of lipid rafts.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies utilizing fluorescently labeled lipids to probe the dynamics of lipid rafts. While not all data is specific to this compound, it provides a representative range of values that can be expected when using such probes.

Table 1: Diffusion Coefficients of Lipids in Different Membrane Environments

Lipid ProbeMembrane EnvironmentDiffusion Coefficient (D) (µm²/s)Measurement Technique
Fluorescently-tagged lipidOutside Lipid Rafts (liquid-disordered)0.2 - 3.2Fluorescence Correlation Spectroscopy (FCS)[9][10]
Fluorescently-tagged lipidInside Lipid Rafts (liquid-ordered)0.01 - 0.1Fluorescence Correlation Spectroscopy (FCS)[9]
APP-YFPOutside Lipid RaftsFaster DiffusionFluorescence Correlation Spectroscopy (FCS)[11]
APP-YFPInside Lipid RaftsSlower Diffusion (higher diffusion time)Fluorescence Correlation Spectroscopy (FCS)[11]
Cholera Toxin (binds GM1 in rafts)Outside Lipid RaftsDiffusion time: 2 ms (B15284909) (25% of molecules)Fluorescence Correlation Spectroscopy (FCS)[9]
Cholera Toxin (binds GM1 in rafts)Inside Lipid RaftsDiffusion time: 75 ms (50% of molecules)Fluorescence Correlation Spectroscopy (FCS)[9]

Table 2: Estimated Size and Lifetimes of Lipid Rafts

ParameterEstimated ValueTechnique
Raft Size20 - 200 nmSuper-resolution microscopy, Detergent Resistant Membrane (DRM) isolation[6][11]
Raft LifetimeMilliseconds to secondsSingle-molecule tracking, Fluorescence Correlation Spectroscopy (FCS)

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound to study lipid raft dynamics.

Protocol 1: Live-Cell Labeling and Visualization of LacCer in Lipid Rafts

This protocol describes the metabolic incorporation of this compound into cellular membranes and its subsequent fluorescent labeling via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Adherent mammalian cell line (e.g., U2OS, HeLa)

  • Fluorescently-labeled alkyne (e.g., Alexa Fluor 647 DIBO alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Culture cells in appropriate medium to 80-90% confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells with the this compound-containing medium for 24-48 hours at 37°C and 5% CO₂. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Fixation and Permeabilization (for fixed-cell imaging):

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail. For a 1 mL reaction, mix the following in order:

      • 885 µL PBS

      • 5 µL of 2 mM CuSO₄

      • 5 µL of 10 mM THPTA

      • 100 µL of 100 mM sodium ascorbate (freshly prepared)

      • 5 µL of 1 mM fluorescently-labeled alkyne

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[12]

  • Washing and Mounting:

    • Wash the cells three times with PBS containing 1% BSA.

    • Wash the cells three times with PBS.

    • Mount the coverslip on a microscope slide using mounting medium with DAPI.

  • Imaging:

    • Image the cells using a fluorescence microscope (confocal or super-resolution) with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Single-Molecule Tracking of this compound

This protocol outlines the procedure for tracking the movement of individual this compound molecules in the plasma membrane of live cells to determine their diffusion dynamics.

Materials:

  • Cells labeled with this compound and a bright, photostable fluorescent alkyne (as described in Protocol 1).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and 25 mM HEPES).

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with a sensitive EMCCD or sCMOS camera.

  • Single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, or commercial software).

Procedure:

  • Cell Preparation:

    • Label cells with this compound and a fluorescent alkyne as described in Protocol 1, but without the fixation and permeabilization steps.

    • Ensure a low labeling density to allow for the clear resolution of individual molecules. This can be achieved by using a lower concentration of the fluorescent alkyne or a shorter incubation time during the click reaction.

  • Live-Cell Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Mount the imaging dish on the TIRF microscope stage, maintaining the temperature at 37°C.

    • Acquire time-lapse image series of the cell membrane at a high frame rate (e.g., 20-50 frames per second) for a duration of several seconds to minutes. Use a low laser power to minimize photobleaching.[13]

  • Data Analysis:

    • Use single-particle tracking software to detect and track the trajectories of individual fluorescent spots over time.[14]

    • From the trajectories, calculate the mean square displacement (MSD) for different time lags (τ).

    • Fit the MSD-τ plots to appropriate diffusion models (e.g., free diffusion, confined diffusion) to extract the diffusion coefficient (D) for different populations of molecules.[15]

    • Analyze the distribution of diffusion coefficients to identify populations of LacCer with different mobilities, corresponding to molecules within and outside of lipid rafts.

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting the role of lipid rafts in various signaling pathways. Lactosylceramide itself is a signaling molecule that can activate downstream pathways leading to inflammation and oxidative stress.[3][8]

Lactosylceramide-Mediated Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the synthesis of LacCer within lipid rafts. External stimuli can activate LacCer synthase, leading to an accumulation of LacCer in the plasma membrane. This, in turn, can trigger a cascade of events, including the production of reactive oxygen species (ROS) and the activation of inflammatory responses.

LacCer_Signaling cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol External_Stimuli External Stimuli (e.g., PDGF, TNF-α) LacCer_Synthase LacCer Synthase External_Stimuli->LacCer_Synthase activates C6_Azido_LacCer C6(6-azido)LacCer (Probe) LacCer_Synthase->C6_Azido_LacCer produces GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase C6_Azido_LacCer->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Inflammatory_Response Inflammatory Response ROS->Inflammatory_Response triggers

Caption: LacCer-mediated signaling pathway.

Experimental Workflow for Studying Receptor Localization in Lipid Rafts

This compound can be used in conjunction with immunofluorescence to investigate the co-localization of specific receptors with lipid rafts.

Receptor_Localization_Workflow Start Start: Culture Cells Label_LacCer Metabolically label with This compound Start->Label_LacCer Fix_Perm Fix and Permeabilize Cells Label_LacCer->Fix_Perm Click_Reaction Perform Click Reaction with Fluorescent Alkyne Fix_Perm->Click_Reaction Antibody_Staining Immunostain for Receptor of Interest Click_Reaction->Antibody_Staining Imaging Acquire Images using Confocal Microscopy Antibody_Staining->Imaging Analysis Analyze Co-localization of LacCer and Receptor Imaging->Analysis End End: Determine Receptor Localization in Rafts Analysis->End

Caption: Workflow for receptor co-localization.

Applications in Drug Development

Lipid rafts are increasingly recognized as important targets for drug development.[5] this compound can be employed in high-throughput screening (HTS) assays to identify compounds that modulate lipid raft dynamics.

High-Throughput Screening Workflow for Lipid Raft Modulators

The following diagram outlines a workflow for a cell-based HTS assay to screen for drugs that disrupt or alter the organization of LacCer-containing lipid rafts.

HTS_Workflow Start Start: Plate Cells in Multi-well Plates Label_Cells Label with this compound and Fluorescent Alkyne Start->Label_Cells Add_Compounds Add Compounds from Chemical Library Label_Cells->Add_Compounds Incubate Incubate for a Defined Period Add_Compounds->Incubate Image_Acquisition Automated High-Content Imaging Incubate->Image_Acquisition Image_Analysis Quantify Changes in LacCer Clustering/Distribution Image_Acquisition->Image_Analysis Hit_Identification Identify 'Hit' Compounds that Alter Lipid Raft Organization Image_Analysis->Hit_Identification End End: Lead Compound for Further Development Hit_Identification->End

Caption: HTS workflow for raft modulators.

Conclusion

This compound is a versatile and powerful tool for investigating the complex and dynamic world of lipid rafts. Its ability to be metabolically incorporated into cellular membranes and subsequently labeled via click chemistry provides researchers with an unprecedented ability to visualize, track, and quantify the behavior of a key lipid raft component in living cells. The protocols and applications outlined in this document provide a framework for utilizing this compound to advance our understanding of lipid raft biology and to facilitate the discovery of new therapeutic agents that target these critical membrane microdomains.

References

Tracking Intracellular Glycosphingolipid Trafficking with C6(6-azido) LacCer: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in cell signaling, recognition, and membrane organization. Dysregulation of GSL trafficking is implicated in various diseases, making the ability to track their movement within the cell essential for both basic research and therapeutic development. This application note provides a detailed protocol for tracking the intracellular trafficking of lactosylceramide (B164483) (LacCer), a key intermediate in GSL biosynthesis, using a bioorthogonal chemical reporter, C6(6-azido) LacCer. This method utilizes metabolic incorporation of the azide-modified LacCer analog followed by highly specific and biocompatible click chemistry for fluorescent visualization. The protocols provided herein are designed for live-cell imaging applications, enabling real-time monitoring of GSL dynamics.

Introduction

Understanding the intricate trafficking pathways of glycosphingolipids is paramount to unraveling their diverse cellular functions and their roles in pathology. Traditional methods for studying GSL trafficking often rely on fluorescently labeled lipids, which can suffer from steric hindrance and altered metabolic processing due to the bulky fluorophore. To overcome these limitations, bioorthogonal chemistry offers a powerful alternative.[1]

This protocol details a two-step strategy to visualize LacCer trafficking. First, cells are incubated with this compound, a synthetic analog of LacCer containing a small, bio-inert azide (B81097) group.[][3] This azide-modified GSL is metabolized and transported by the cell's endogenous machinery, faithfully mimicking the trafficking of its natural counterpart.[4] The second step involves a highly efficient and biocompatible click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a fluorescent probe to the azide handle.[5] This copper-free click reaction is ideal for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts used in the more traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] The result is a specific and robust fluorescent labeling of LacCer and its downstream metabolites, allowing for high-resolution imaging of their subcellular localization and dynamic transport.

Principle of the Method

The experimental workflow is based on two key principles: metabolic labeling and bioorthogonal click chemistry.

  • Metabolic Labeling: Cells are supplemented with this compound. Due to its structural similarity to endogenous LacCer, it is taken up by cells and enters the GSL metabolic pathway. The small size of the azide group ensures minimal perturbation of the molecule's biological activity and trafficking.[4]

  • Bioorthogonal "Click" Reaction: After metabolic incorporation, the azide-tagged LacCer is visualized by reacting it with a fluorescently-labeled strained alkyne, such as dibenzocyclooctyne (DBCO). The SPAAC reaction between the azide and the DBCO-fluorophore is highly specific and occurs rapidly under physiological conditions, enabling the covalent attachment of a bright, photostable fluorophore for imaging.[5][7]

Data Presentation

The following tables summarize quantitative data relevant to the experimental protocols.

Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling and Click Chemistry.

ParameterRecommended ConcentrationIncubation TimeNotes
Metabolic Labeling
This compound1 - 10 µM24 - 48 hoursOptimal concentration and time should be determined empirically for each cell type to ensure sufficient labeling without cytotoxicity.
SPAAC Click Reaction (Live-Cell Imaging)
DBCO-Fluorophore (e.g., DBCO-488, DBCO-546)5 - 25 µM30 - 60 minutesHigher concentrations or longer incubation times may increase background fluorescence. Protect from light.
Fixation and Permeabilization (for intracellular staining)
Paraformaldehyde (PFA)4% in PBS15 minutesFor fixation of cells post-labeling.
Triton X-100 or Saponin0.1 - 0.25% in PBS10 - 15 minutesFor permeabilization to allow intracellular access of the click reagent if labeling is performed post-fixation.

Table 2: Comparison of Common Fluorophores for Click Chemistry.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldBrightnessPhotostability
DBCO-488~495~519~0.92HighGood
DBCO-546~556~573~0.88HighVery Good
DBCO-647~650~668~0.33ModerateExcellent

Experimental Protocols

Materials
  • This compound (e.g., from Avanti Polar Lipids or other suppliers)[][8]

  • Cell culture medium (appropriate for the cell line of choice)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-conjugated fluorophore (e.g., DBCO-488, DBCO-546, DBCO-647)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Paraformaldehyde (PFA)

  • Triton X-100 or Saponin

  • Bovine Serum Albumin (BSA)

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets

Protocol 1: Live-Cell Imaging of this compound Trafficking

This protocol describes the metabolic labeling of live cells with this compound followed by SPAAC reaction with a DBCO-fluorophore for real-time imaging.

1. Cell Seeding: a. Seed cells onto glass-bottom dishes or coverslips at a density that will allow for individual cell imaging at the time of the experiment (typically 50-70% confluency). b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Metabolic Labeling with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1-10 mM. b. Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. c. Remove the existing medium from the cells and replace it with the medium containing this compound. d. Incubate the cells for 24-48 hours at 37°C with 5% CO₂ to allow for metabolic incorporation.

3. SPAAC "Click" Reaction: a. Prepare a 1-10 mM stock solution of the desired DBCO-fluorophore in anhydrous DMSO. b. Shortly before use, dilute the DBCO-fluorophore stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 5-25 µM. c. Gently wash the cells twice with pre-warmed PBS to remove unincorporated this compound. d. Add the DBCO-fluorophore containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

4. Washing and Imaging: a. Wash the cells three times with pre-warmed PBS to remove excess DBCO-fluorophore. b. (Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature. c. Wash the cells once more with PBS. d. Replace the PBS with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium). e. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Fixed-Cell Imaging of this compound

This protocol is suitable for high-resolution imaging of the subcellular distribution of this compound at a specific time point.

1. Cell Seeding and Metabolic Labeling: a. Follow steps 1 and 2 from Protocol 1.

2. Cell Fixation: a. After metabolic labeling, gently wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

3. Permeabilization (for intracellular labeling): a. If the click reaction is to be performed on fixed cells to visualize intracellular structures, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS.

4. Blocking: a. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

5. SPAAC "Click" Reaction: a. Prepare the DBCO-fluorophore solution as described in step 3b of Protocol 1, but dilute in PBS containing 1% BSA. b. Incubate the fixed and permeabilized cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.

6. Washing and Mounting: a. Wash the cells three times with PBS. b. (Optional) Perform nuclear counterstaining with DAPI (e.g., 300 nM in PBS) for 5 minutes. c. Wash the cells twice with PBS. d. Mount the coverslips onto microscope slides using an appropriate mounting medium. e. Image the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_click Click Chemistry (SPAAC) cluster_imaging Imaging cell_seeding 1. Seed Cells on Glass-bottom Dish adhesion 2. Allow Adhesion (24 hours) cell_seeding->adhesion add_azido_laccer 3. Add this compound (1-10 µM) incubation 4. Incubate (24-48 hours) add_azido_laccer->incubation wash1 5. Wash (x2) with PBS add_dbco 6. Add DBCO-Fluorophore (5-25 µM) wash1->add_dbco click_incubation 7. Incubate (30-60 min, 37°C) add_dbco->click_incubation wash2 8. Wash (x3) with PBS counterstain 9. (Optional) Nuclear Counterstain wash2->counterstain live_imaging 10. Live-Cell Imaging counterstain->live_imaging

Caption: Experimental workflow for live-cell imaging of this compound.

laccer_trafficking cluster_uptake Cellular Uptake & Initial Transport cluster_sorting Endosomal Sorting cluster_golgi Retrograde Transport & Metabolism extracellular This compound (Extracellular) pm Plasma Membrane extracellular->pm endocytosis Endocytosis pm->endocytosis early_endosome Early Endosome endocytosis->early_endosome recycling_endosome Recycling Endosome early_endosome->recycling_endosome Recycling late_endosome Late Endosome / Lysosome (Degradation) early_endosome->late_endosome Degradative Pathway tgn Trans-Golgi Network (TGN) early_endosome->tgn Retrograde Transport recycling_endosome->pm Return to PM golgi Golgi Apparatus tgn->golgi er Endoplasmic Reticulum golgi->er biosynthesis Conversion to Complex GSLs golgi->biosynthesis biosynthesis->pm Anterograde Transport

Caption: Intracellular trafficking pathways of Lactosylceramide.

Troubleshooting

For a comprehensive troubleshooting guide for metabolic glycoengineering, refer to established resources.[9] Common issues include low labeling efficiency, high background fluorescence, and cytotoxicity. Optimization of probe concentration and incubation times for your specific cell line is crucial.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for studying the intracellular trafficking of glycosphingolipids. The protocols outlined in this application note offer a detailed guide for researchers to visualize the dynamic processes of GSL transport in both live and fixed cells. This powerful technique will undoubtedly contribute to a deeper understanding of the complex roles of glycosphingolipids in cellular physiology and disease.

References

C6(6-azido) Lactosylceramide: Applications in Immunology and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6(6-azido) Lactosylceramide (B164483) (C6(6-azido) LacCer) is a powerful chemical tool for investigating the complex roles of lactosylceramide and other glycosphingolipids (GSLs) in cellular processes. As a key intermediate in the biosynthesis of most complex GSLs, lactosylceramide (LacCer) is implicated in a multitude of signaling pathways that regulate cell proliferation, migration, inflammation, and immune responses.[1][2][3][4] Dysregulation of LacCer metabolism is a hallmark of several diseases, including cancer and inflammatory conditions.[1][2][5]

This azide-labeled analog of LacCer serves as a metabolic probe. The C6 ceramide backbone allows for cell permeability, while the azido (B1232118) group at the 6-position of the galactose residue provides a bioorthogonal handle for "click chemistry."[1] The small size of the azido group ensures that it has a minimal impact on the molecule's biological activity, allowing it to be processed by cellular enzymes in a manner similar to its natural counterpart.[1] Once incorporated into cellular glycoconjugates, the azide (B81097) moiety can be covalently tagged with fluorescent probes or affinity tags for visualization, identification, and quantification.[1][6]

These application notes provide detailed protocols for utilizing this compound to study GSL metabolism and signaling in the context of immunology and cancer research.

Application 1: Tracing LacCer Metabolism and Trafficking in Cancer Cells

Objective: To visualize the subcellular localization and metabolic fate of this compound in cancer cell lines. This allows for the investigation of GSL metabolic pathways that are often dysregulated in cancer.

Cancer cells frequently exhibit altered GSL expression profiles, which contributes to tumor progression and drug resistance. Understanding the metabolism of LacCer, a central precursor to many tumor-associated carbohydrate antigens, is therefore of high importance.[1][5] By feeding cancer cells this compound, researchers can trace its conversion into other GSLs and visualize its trafficking through cellular compartments.

Experimental Workflow: Metabolic Labeling and Visualization

The overall workflow involves three main steps:

  • Metabolic Labeling: Incubating cancer cells with this compound.

  • Fixation and Permeabilization: Preparing the cells for labeling.

  • Click Chemistry Ligation: Attaching a fluorescent probe to the incorporated azido-LacCer.

  • Imaging: Visualizing the localization of the labeled GSLs using fluorescence microscopy.

G cluster_workflow Experimental Workflow: Metabolic Labeling and Visualization A 1. Incubate Cancer Cells with this compound B 2. Wash, Fix, and Permeabilize Cells A->B C 3. Perform Click Chemistry with Alkyne-Fluorophore B->C D 4. Wash and Counterstain (e.g., DAPI for nucleus) C->D E 5. Image with Confocal Microscopy D->E

Caption: Workflow for visualizing LacCer metabolism.

Protocol: Fluorescent Labeling of LacCer Metabolites in Cultured Cancer Cells

This protocol is adapted from general methods for metabolic glycoengineering and click chemistry.[7][8][9]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click chemistry reaction cocktail:

    • Alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488), 10 mM stock in DMSO

    • For CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition):

  • DAPI or Hoechst stain for nuclei

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cancer cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a working solution of this compound in complete culture medium. A final concentration range of 10-50 µM is a good starting point.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip:

      • 174 µL PBS

      • 4 µL Alkyne-fluorophore (final concentration 200 µM)

      • 10 µL THPTA ligand solution[10]

      • 10 µL CuSO4 solution[10]

      • 10 µL Sodium ascorbate solution (add last to initiate the reaction)[10]

    • Remove PBS from the coverslips and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a confocal fluorescence microscope. The fluorophore signal will indicate the location of LacCer and its downstream metabolites.

Expected Quantitative Data

Table 1: Metabolic Fate of C6-Ceramide in MDA-MB-231 Breast Cancer Cells (24h incubation)

C6-Ceramide Conc.% as C6-Ceramide% as C6-GC% as C6-SM% as C6-LacCer
0.6 µM 13%4%>80%0%
10 µM <10%75%15%Not specified

Data adapted from Senchenkov et al., 2009, which used [¹⁴C]C6-ceramide. This table serves as an illustrative example of metabolic flux.[11]

Application 2: Investigating LacCer-Mediated Signaling in Immune Cells

Objective: To elucidate the role of LacCer in immune cell signaling pathways. LacCer acts as a lipid second messenger, initiating signaling cascades that are crucial for immune responses, such as inflammation and phagocytosis.[2][5][16]

Using this compound, researchers can track the molecule's incorporation into immune cell membranes, particularly into lipid rafts, which are signaling hubs.[1][17] Subsequent ligation to affinity tags can allow for the pull-down and identification of LacCer-binding proteins, revealing novel components of its signaling pathways.

LacCer-Centric Signaling Pathway

Upon stimulation by various agonists (e.g., pro-inflammatory cytokines), LacCer synthase is activated, leading to an accumulation of LacCer in the cell membrane.[2][4][5] This triggers a cascade involving the generation of reactive oxygen species (ROS) and the activation of downstream kinases, ultimately leading to cellular responses like proliferation and inflammation.[2][4][5][18][19]

G cluster_pathway LacCer-Centric Signaling Pathway Agonist Agonists (e.g., TNF-α, ox-LDL) LacCerS Lactosylceramide Synthase Agonist->LacCerS LacCer Lactosylceramide (in Lipid Raft) LacCerS->LacCer GlcCer Glucosylceramide GlcCer->LacCerS UDP-Galactose NADPHox NADPH Oxidase LacCer->NADPHox cPLA2 cPLA2 Activation LacCer->cPLA2 ROS ROS Generation (Oxidative Stress) NADPHox->ROS Kinases Kinase Cascades (e.g., ERK1/2) ROS->Kinases cPLA2->Kinases Arachidonic Acid Phenotype Cellular Responses (Inflammation, Proliferation, Migration) Kinases->Phenotype

Caption: LacCer signaling cascade in immune and cancer cells.

Protocol: Pull-down of LacCer-Interacting Proteins from Immune Cell Lysates

Objective: To identify proteins that interact with LacCer in immune cells (e.g., macrophages, neutrophils) after metabolic labeling.

Materials:

  • Immune cell line (e.g., HL-60) or primary immune cells

  • This compound

  • Alkyne-biotin conjugate

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (as in Protocol 1)

  • Mass spectrometry-compatible buffers and reagents for sample preparation

Procedure:

  • Metabolic Labeling: Incubate immune cells with 10-50 µM this compound for 24-48 hours, as described in Protocol 1.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry Reaction in Lysate:

    • To 1 mg of protein lysate, add the alkyne-biotin conjugate to a final concentration of 100-200 µM.

    • Add the CuAAC catalyst components (THPTA, CuSO4, sodium ascorbate) as described in the lysate labeling protocol.[10]

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotin-labeled protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blot for known candidates or by mass spectrometry for novel protein identification.

Advanced Application: Live-Cell Imaging of LacCer Trafficking

Recent advances in microscopy allow for the real-time, click-free visualization of azide-tagged molecules. Mid-infrared photothermal (MIP) imaging can detect the unique vibrational signature of the azide group, enabling the tracking of this compound in living cells without the need for chemical ligation, which can alter the molecule's behavior.[20][21] This technique provides an unparalleled view of GSL dynamics in response to stimuli.

G cluster_MIP Live-Cell Tracking with MIP Imaging A 1. Incubate Live Cells with this compound B 2. Apply Stimulus (e.g., Cytokine) A->B C 3. Acquire Time-Lapse Images with MIP Microscope B->C D 4. Analyze Spatiotemporal Dynamics of Azide Signal C->D

Caption: Workflow for live-cell imaging of LacCer.

Conclusion

This compound is a versatile and indispensable tool for researchers in immunology and cancer biology. By enabling the metabolic labeling and subsequent visualization or affinity purification of LacCer and its downstream metabolites, this probe allows for the detailed investigation of GSL metabolism, trafficking, and signaling. The protocols outlined here provide a framework for using this compound to uncover the intricate roles of glycosphingolipids in health and disease, paving the way for the identification of new therapeutic targets.

References

Troubleshooting & Optimization

Optimizing C6(6-azido) LacCer concentration and incubation time for cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-azido) Lactosylceramide (LacCer). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-azido) LacCer and why is it used in cell-based assays?

This compound is a chemically modified analog of lactosylceramide, a crucial glycosphingolipid involved in various cellular processes. The key features of this molecule are:

  • C6 Acyl Chain: The shorter C6 acyl chain enhances its solubility and cell permeability compared to its long-chain natural counterparts.

  • 6-azido Group: The azido (B1232118) (-N₃) group is a small, bioorthogonal chemical handle. This means it does not interfere with normal cellular processes and can be specifically detected.[1][2]

It is used for metabolic labeling of cells. Once taken up by the cells, it is processed and incorporated into cellular membranes and organelles where LacCer is naturally found. The azido group then allows for visualization and quantification through a highly specific chemical reaction called "click chemistry".[3][4][5]

Q2: How does the "click chemistry" detection work?

Click chemistry is a type of reaction that joins two molecules together with high efficiency and specificity.[4][5] In this context, the azido group on the incorporated this compound reacts with a "probe" molecule that contains an alkyne group. This probe can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or other reporter molecules.

There are two main types of click chemistry used for this purpose:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is best suited for fixed cells or cell lysates.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that uses a strained cyclooctyne (B158145) probe (like DBCO or BCN). It is less toxic and can be used in living cells.[3]

Q3: What are the key signaling pathways involving Lactosylceramide?

Lactosylceramide is a bioactive lipid that can act as a second messenger in several signaling cascades, primarily related to inflammation and oxidative stress.[6][7][8] Key pathways include:

  • NADPH Oxidase Activation: LacCer can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS) and inducing oxidative stress.[6][7][8]

  • NF-κB Pathway: It can activate the NF-κB pathway, a central regulator of inflammation, leading to the production of pro-inflammatory cytokines.[9]

  • Phospholipase A2 (PLA2) Activation: LacCer can activate cytosolic PLA2, which releases arachidonic acid, a precursor for inflammatory mediators like prostaglandins.[6][7]

These pathways are implicated in various cellular responses, including cell proliferation, migration, and apoptosis.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Fluorescent Signal 1. Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation. 2. Insufficient Incubation Time: The incubation period may be too short for the cells to process the lipid. 3. Cell Line Variability: Different cell lines have varying capacities for lipid uptake and metabolism. 4. Inefficient Click Reaction: Problems with the click chemistry reagents or protocol.1. Titrate Concentration: Perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM. 2. Optimize Incubation Time: Test different incubation times, for example, 4, 12, 24, and 48 hours. 3. Cell Line Specific Optimization: Each new cell line should be optimized for concentration and incubation time. 4. Check Click Reagents: Ensure click chemistry reagents are fresh and prepared according to the protocol. For CuAAC, ensure the copper source and reducing agent are active.
High Background Fluorescence 1. Excess Unbound Probe: The fluorescent alkyne probe may be non-specifically binding to cells or the plate. 2. Precipitation of Probe: The probe may have precipitated out of solution, leading to fluorescent aggregates.1. Increase Washing Steps: After the click reaction, increase the number and duration of washing steps with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). 2. Filter Probe Solution: Before use, filter the alkyne probe solution through a 0.2 µm syringe filter.
Cell Death or Changes in Morphology 1. Cytotoxicity of this compound: High concentrations of the lipid analog may be toxic to some cell lines. 2. Toxicity of Click Reagents: The copper catalyst in the CuAAC reaction is known to be cytotoxic. 3. Solvent Toxicity: The solvent used to dissolve the lipid (e.g., DMSO) may be at a toxic concentration.1. Perform a Viability Assay: Use a viability assay (e.g., MTT, Trypan Blue) to determine the optimal, non-toxic concentration of this compound. 2. Use SPAAC for Live Cells: For live-cell imaging, use copper-free strain-promoted click chemistry (SPAAC). If using fixed cells, ensure fixation is complete before adding copper. 3. Control Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%).

Data Presentation: Optimizing Experimental Parameters

The following tables provide a starting point for optimizing this compound concentration and incubation time. The values are illustrative and should be adapted for your specific cell line and experimental goals.

Table 1: Recommended Starting Concentrations for this compound

Cell Line TypeRecommended Starting ConcentrationNotes
Adherent Cancer Cell Lines (e.g., HeLa, A549) 10 - 25 µMThese cells generally have high metabolic activity and can tolerate higher concentrations.
Suspension Cell Lines (e.g., Jurkat, K562) 5 - 15 µMSuspension cells can sometimes be more sensitive to lipid-based reagents.
Primary Cells or Stem Cells 1 - 10 µMThese cells are often more sensitive, so it is crucial to start with lower concentrations and perform a careful dose-response analysis.

Table 2: Example of an Incubation Time Optimization Experiment

Incubation Time (Hours)Labeling Intensity (Arbitrary Units)Cell Viability (%)Notes
4150 ± 2098 ± 2Low signal, but useful for short-term pulse-chase experiments.
12450 ± 5095 ± 3Good balance of signal and viability for many cell lines.
24800 ± 7092 ± 4Strong signal, suitable for most endpoint assays.
48850 ± 8085 ± 5Signal may plateau, with a potential decrease in cell viability.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound
  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling: The next day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 25 µM). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove the excess labeling reagent.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a single well of a 96-well plate (100 µL reaction volume):

      • 85 µL PBS

      • 5 µL of a 10X alkyne-fluorophore stock (e.g., 50 µM final concentration)

      • 5 µL of a 20X copper(II) sulfate (B86663) stock (e.g., 1 mM final concentration)

      • 5 µL of a 20X sodium ascorbate (B8700270) stock (e.g., 1 mM final concentration)

    • Wash the cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging.

Visualizations

Lactosylceramide Signaling Pathways

LacCer_Signaling Agonists External Stimuli (PDGF, TNF-α, ox-LDL) LacCer_Synthase LacCer Synthase (β-1,4 GalT) Agonists->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 NFkB NF-κB Pathway LacCer->NFkB ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Arachidonic_Acid->Inflammation NFkB->Inflammation

Caption: LacCer-mediated signaling pathways leading to oxidative stress and inflammation.

Experimental Workflow for this compound Labeling

Experimental_Workflow Start Seed Cells Add_LacCer Add this compound Start->Add_LacCer Incubate Incubate (e.g., 24 hours) Add_LacCer->Incubate Wash1 Wash Cells (PBS) Incubate->Wash1 Fix_Perm Fix and Permeabilize Wash1->Fix_Perm Click_Reaction Perform Click Reaction (Alkyne-Fluorophore) Fix_Perm->Click_Reaction Wash2 Final Washes Click_Reaction->Wash2 Analyze Analyze (Microscopy, Flow Cytometry) Wash2->Analyze

Caption: A typical workflow for metabolic labeling of cells with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Detected Low_Signal Low/No Signal? Problem->Low_Signal High_Background High Background? Low_Signal->High_Background No Sol_Low_Signal Increase Concentration/Time Check Click Reagents Low_Signal->Sol_Low_Signal Yes Cell_Death Cell Death? High_Background->Cell_Death No Sol_High_Background Increase Washes Filter Probe High_Background->Sol_High_Background Yes Sol_Cell_Death Decrease Concentration Check Viability Use SPAAC Cell_Death->Sol_Cell_Death Yes End Problem Resolved Cell_Death->End No Sol_Low_Signal->End Sol_High_Background->End Sol_Cell_Death->End

Caption: A decision tree for troubleshooting common issues in labeling experiments.

References

Improving the efficiency of click chemistry reactions for C6(6-azido) LacCer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving C6(6-azido) Lactosylceramide (LacCer).

Troubleshooting Guides

This section addresses specific issues that may arise during your click chemistry experiments with C6(6-azido) LacCer.

Symptom Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]- Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[1][2] - Degas your solvents and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[2]
Insufficient Catalyst or Ligand: The concentration of the copper catalyst or the stabilizing ligand may be too low.- Increase the concentration of the copper sulfate (B86663) and the ligand. A 1:5 to 1:10 copper-to-ligand ratio is often recommended to protect the catalyst and accelerate the reaction.[3]
Poor Solubility of this compound: As an amphiphilic molecule, this compound may form micelles or aggregates, making the azide (B81097) group inaccessible.- Add a mild, non-ionic detergent (e.g., octyl glucoside) to improve solubility. Be cautious as high concentrations of strong detergents like SDS can inhibit the reaction.[4] - Use a co-solvent system, such as a mixture of water with DMSO or t-BuOH, to improve the solubility of all reactants.
Inaccessible Azide Group: The C6-azido group may be buried within the lipid assembly (micelle or liposome).- Consider the order of addition of reagents. Preparing the liposomes or micelles with the this compound before initiating the click reaction is common.[5] - The choice of alkyne probe can also influence accessibility; smaller, more hydrophilic alkynes may have better access.
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling).- Thoroughly degas all solutions and maintain an inert atmosphere over the reaction.
Excess of Unligated Cu(I): Insufficient ligand can leave Cu(I) exposed to promote side reactions.- Ensure a sufficient excess of the stabilizing ligand is present. Water-soluble ligands like THPTA or BTTAA are highly recommended for bioconjugation reactions in aqueous media.[6]
Slow Reaction Rate Suboptimal Temperature: The reaction may be too slow at room temperature.- Gently heat the reaction mixture to 40-60°C, especially if steric hindrance is a factor.[7] However, be mindful of the stability of your biomolecules.
Low Reactant Concentrations: Click reactions are concentration-dependent.- If possible, increase the concentration of both the this compound and the alkyne probe.
Steric Hindrance: The alkyne probe may be too bulky, hindering its approach to the azide.- If possible, choose an alkyne probe with a smaller reporter group or a longer, more flexible linker.
Difficulty in Product Purification Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications.- Wash the crude product with a solution of a chelating agent like EDTA. - For liposomal preparations, purification can be achieved through size exclusion chromatography or dialysis.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for click chemistry with this compound?

For reactions in aqueous environments, it is most convenient to generate the active Cu(I) catalyst in situ. This is typically achieved by using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[8] This method ensures a continuous supply of the active Cu(I) catalyst throughout the reaction.

Q2: Why is a ligand necessary for this reaction?

While the reaction can proceed without a ligand, using a chelating ligand is highly recommended for several reasons:

  • Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.

  • Catalyst Stabilization: They protect the Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation.[6]

  • Improved Solubility: Ligands like THPTA and BTTAA are water-soluble and help to keep the copper catalyst in solution in aqueous media.[6]

  • Protection of Biomolecules: In biological systems, ligands can sequester copper ions, reducing potential damage to sensitive molecules.

Q3: What are the recommended solvents for click chemistry with this compound?

The choice of solvent depends on the alkyne probe and the experimental setup. For reactions with purified this compound, a mixture of tert-butanol (B103910) and water is often effective.[7] When working with this compound incorporated into liposomes or micelles in an aqueous buffer, the addition of a co-solvent like DMSO can aid in the solubility of a hydrophobic alkyne probe.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) if the product has a different Rf value than the starting materials. Alternatively, if a fluorescent alkyne probe is used, the reaction can be monitored by measuring the increase in fluorescence.[9] For quantitative analysis, LC-MS is a reliable method.

Q5: Can I perform this reaction on live cells that have incorporated this compound?

Copper-catalyzed click chemistry (CuAAC) is generally not recommended for live-cell applications due to the cytotoxicity of copper.[10] For live-cell imaging, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the preferred method.[10]

Quantitative Data

The following tables provide representative quantitative data for CuAAC reactions with azido-lipids, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Influence of Copper and Ascorbic Acid Concentration on Reaction Yield

Copper (Cu²⁺) Concentration (µM)Sodium Ascorbate Concentration (mM)Relative Fluorescence (Yield)
1506Low
300-600 6 Optimal
10006Decreased
3002Sub-optimal
30010Decreased

Data adapted from experiments on liposomes. The optimal copper concentration was found to be in the 300-600 µM range.[11] Higher concentrations of both copper and ascorbic acid can lead to the formation of reactive oxygen species, which can degrade the product and the lipid.[11]

Table 2: Typical Reagent Concentrations for CuAAC on Biomolecules

ReagentStock SolutionFinal Concentration
Azide-containing molecule1-10 mM in buffer25-100 µM
Alkyne-probe10 mM in DMSO50-200 µM (2- to 5-fold excess)
Copper(II) Sulfate20 mM in water100-250 µM
Ligand (e.g., THPTA)50 mM in water500-1250 µM (5-fold excess to copper)
Sodium Ascorbate100 mM in water (freshly prepared)5 mM

This table provides a general starting point for bioconjugation reactions.[3] Concentrations may need to be optimized for specific applications with this compound.

Experimental Protocols

Protocol 1: General Procedure for CuAAC on this compound in a Micellar Solution

This protocol is a starting point and may require optimization.

Materials:

  • This compound

  • Alkyne-functionalized reporter probe (e.g., fluorescent dye-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Water-soluble ligand (e.g., THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for alkyne probe solubility)

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 1 mM in a suitable solvent (e.g., chloroform/methanol), then evaporate the solvent and resuspend in PBS to form micelles.

    • Alkyne-probe: 10 mM in DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh for each experiment).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound micellar solution to achieve a final concentration of 100 µM.

    • Add the alkyne-probe stock solution to a final concentration of 200 µM (2-fold excess).

    • In a separate tube, premix the CuSO₄ and THPTA solutions. For a 1 mL final reaction volume, mix 12.5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA.

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Seal the tube and protect it from light if using a fluorescent probe.

    • Incubate the reaction at room temperature for 1-4 hours. Gentle shaking may improve efficiency.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the product by dialysis or size-exclusion chromatography to remove excess reagents and the copper catalyst.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azido_laccer This compound Solution reaction_vessel Reaction Mixture azido_laccer->reaction_vessel alkyne_probe Alkyne Probe Solution alkyne_probe->reaction_vessel catalyst_mix CuSO4/Ligand Mixture catalyst_mix->reaction_vessel reducer Sodium Ascorbate (Fresh) reducer->reaction_vessel Initiation monitoring TLC / LC-MS reaction_vessel->monitoring purification Purification monitoring->purification final_product Purified Product purification->final_product

Caption: Experimental workflow for CuAAC with this compound.

laccer_signaling cluster_stimuli External Stimuli cluster_pathway LacCer-Mediated Signaling cluster_outcome Cellular Outcomes tnfa TNF-α lcs LacCer Synthase Activation tnfa->lcs oxldl ox-LDL oxldl->lcs pdgf PDGF pdgf->lcs laccer Increased LacCer lcs->laccer nadph_ox NADPH Oxidase Activation laccer->nadph_ox cpla2 cPLA2 Activation laccer->cpla2 ros ROS Production (Oxidative Stress) nadph_ox->ros inflammation Inflammation ros->inflammation atherosclerosis Atherosclerosis ros->atherosclerosis arachidonic Arachidonic Acid Release cpla2->arachidonic arachidonic->inflammation cell_adhesion Cell Adhesion inflammation->cell_adhesion

Caption: Simplified LacCer signaling pathway in inflammation.[12]

References

Assessing and minimizing the cytotoxicity of C6(6-azido) LacCer in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Assessing and Minimizing Cytotoxicity in Long-Term Studies.

This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers utilizing C6(6-azido) Lactosylceramide (LacCer) in their experiments. The focus is on understanding, assessing, and minimizing potential cytotoxicity to ensure the validity and success of long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-azido) LacCer and what are its common applications?

This compound is a synthetically modified lactosylceramide. It features a six-carbon (C6) acyl chain and an azido (B1232118) group at the 6-position of the galactose residue. This modification makes it a valuable tool for:

  • Studying glycosphingolipid metabolism and trafficking: The C6 acyl chain facilitates its uptake by cells.

  • Click chemistry applications: The azido group allows for the covalent attachment of fluorescent probes or other reporter molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This enables visualization and tracking of LacCer in live or fixed cells.

Q2: Is this compound expected to be cytotoxic?

While direct cytotoxic data for this compound is limited, its potential for cytotoxicity should be carefully considered based on its components:

  • C6-Ceramide Backbone: Short-chain ceramides (B1148491) like C6-ceramide are known to induce apoptosis and have anti-proliferative effects in various cell lines. The cytotoxic effects are often dose- and time-dependent.

  • Lactosylceramide (LacCer): LacCer itself is a bioactive sphingolipid that can mediate signaling pathways involved in cell proliferation, inflammation, and apoptosis.[1][2] It has been shown to induce the generation of reactive oxygen species (ROS), which can lead to cellular stress and cell death.[3][4][5]

  • Azido Modification: The azido group is generally considered to be relatively bio-inert and is primarily used as a handle for click chemistry. However, its impact on the overall cytotoxicity of the molecule has not been extensively studied and could vary depending on the cellular context. Some studies on other azido-modified compounds, like azidothymidine (AZT), have shown cytotoxicity.[6][7]

Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model and experimental conditions.

Q3: What are the initial steps to assess the cytotoxicity of this compound?

A dose-response and time-course experiment is the recommended starting point. This involves treating your cells with a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours). Cell viability can be assessed using assays like MTT, MTS, or a lactate (B86563) dehydrogenase (LDH) release assay.

Q4: How can I minimize the cytotoxicity of this compound in my long-term experiments?

Minimizing cytotoxicity is critical for the interpretability of long-term studies. Key strategies include:

  • Determine the Lowest Effective Concentration: Use the lowest concentration of this compound that provides a sufficient signal for your application.

  • Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired labeling or biological effect.

  • Control for Solvent Toxicity: If using a solvent like DMSO to dissolve the lipid, ensure the final concentration in the culture medium is non-toxic (typically below 0.5%).

  • Minimize Phototoxicity: If you are using a fluorescently-tagged version of this compound for live-cell imaging, reduce phototoxicity by:

    • Using the lowest possible excitation light intensity.

    • Minimizing exposure time.

    • Using fluorophores with longer excitation wavelengths (red or far-red) which are less energetic.[2]

    • Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid to quench reactive oxygen species.[2][8]

  • Regularly Monitor Cell Health: Visually inspect your cells for any morphological changes indicative of stress or toxicity.

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound cytotoxicity.

Problem Potential Cause(s) Suggested Solution(s)
High background in cytotoxicity assay - High spontaneous LDH release due to unhealthy cells.- Contamination of cell culture.- Components in the serum or media interfering with the assay.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Regularly test for mycoplasma contamination.- Run a media-only control to determine background absorbance.
No dose-dependent cytotoxicity observed - The tested concentration range is too low.- The incubation time is too short.- The cell line is resistant to C6-ceramide-induced apoptosis.- The assay is not sensitive enough.- Test a wider and higher range of concentrations.- Extend the incubation period (e.g., up to 72 hours or longer).- Verify that your cell line expresses the necessary components of the apoptotic machinery.- Consider using a more sensitive assay, such as an ATP-based luminescence assay.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.
Precipitate formation in culture medium - Poor solubility of this compound at higher concentrations.- High concentration of the solvent (e.g., DMSO).- Prepare fresh dilutions from a stock solution for each experiment.- Ensure the final solvent concentration is below the toxic threshold (e.g., <0.5% for DMSO).- Consider using a carrier molecule like BSA to improve solubility.
Signs of phototoxicity in long-term imaging - High excitation light intensity.- Prolonged or frequent exposure to light.- Reduce laser power or lamp intensity to the minimum required for a good signal.- Decrease the frequency of image acquisition.- Use a more photostable fluorophore if applicable.- Employ advanced imaging techniques like spinning-disk confocal or light-sheet microscopy which are gentler on cells.[9][10]

Quantitative Data Summary

Table 1: Cytotoxicity of C6-Ceramide in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 / Effective ConcentrationReference
MDA-MB-231Breast CancerNot specifiedIC50: 5-10 µM[11]
MCF-7Breast CancerNot specifiedIC50: 5-10 µM[11]
SK-BR-3Breast CancerNot specifiedModerately cytotoxic at 5-10 µM[11]
MyLaCutaneous T Cell Lymphoma24~25 µM (67.3% viability reduction)[12]
HuT78Cutaneous T Cell Lymphoma24~25 µM (56.2% viability reduction)[12]
C6 GliomaGlioma24IC50: 77 µM[12]
C6 GliomaGlioma48IC50: 69 µM[12]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. The data above should be used as a guideline for determining an appropriate concentration range for your specific experiments.

Experimental Protocols

Here are detailed protocols for three common assays to assess the cytotoxicity of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the lipid).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]

  • Incubate for the desired time points.

  • After incubation, centrifuge the plate at 250 x g for 3 minutes.[13]

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate without disturbing the cell layer.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[13]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm, with a reference at 680 nm) using a microplate reader.[13]

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC (or other fluorochrome) apoptosis detection kit

  • Propidium Iodide (PI) solution

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[3]

  • Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to quantify the percentage of:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh annexin Annexin V/PI Assay incubate->annexin analyze Measure Absorbance/ Fluorescence mtt->analyze ldh->analyze annexin->analyze calculate Calculate % Viability/ % Cytotoxicity analyze->calculate plot Plot Dose-Response Curves calculate->plot

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway of LacCer-Induced Apoptosis

G LacCer This compound NADPH_Oxidase NADPH Oxidase Activation LacCer->NADPH_Oxidase stimulates ROS Increased ROS Production NADPH_Oxidase->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pathway of LacCer-induced apoptosis via ROS generation.

References

Designing appropriate experimental controls for C6(6-azido) LacCer labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C6(6-azido) LacCer Labeling

This guide provides researchers, scientists, and drug development professionals with detailed information on designing appropriate experimental controls, troubleshooting common issues, and executing protocols for C6(6-azido) Lactosylceramide (B164483) (LacCer) metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling?

This compound is a chemically modified analog of lactosylceramide, a key glycosphingolipid involved in various signaling pathways.[1][2] It contains an azide (B81097) group (N₃) on its 6-carbon acyl chain.[3] This azide serves as a bioorthogonal "handle." When introduced to living cells, this analog is processed and incorporated into cellular membranes through the natural metabolic pathways for LacCer. The azide handle can then be selectively tagged with a reporter molecule, such as a fluorophore attached to an alkyne, via a highly specific bioorthogonal reaction known as click chemistry.[3] This allows for the visualization and analysis of LacCer localization and dynamics.

Q2: What is the general workflow for a this compound labeling experiment?

The workflow involves three main stages:

  • Metabolic Labeling: Live cells are incubated with this compound, allowing it to be metabolized and integrated into cellular structures.

  • Fixation and Ligation: Cells are fixed, and a reporter probe (e.g., an alkyne-fluorophore) is covalently attached to the incorporated azide handle using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Analysis: The labeled cells are washed and analyzed, typically via fluorescence microscopy, to visualize the distribution of the labeled LacCer.

Q3: Why are experimental controls essential for this technique?

Experimental controls are critical for validating the specificity of the signal and ensuring that the observed fluorescence is a direct result of the metabolic incorporation of this compound. Without proper controls, it is impossible to distinguish a true biological signal from artifacts such as non-specific probe binding, reagent-induced fluorescence, or cellular autofluorescence.[4][5] They are fundamental to the integrity and reproducibility of the experimental results.

Designing Appropriate Experimental Controls

To ensure data validity, a comprehensive set of controls should be run in parallel with your experimental samples. Each control is designed to isolate and identify potential sources of artificial signal.

Negative Controls

Negative controls are crucial for identifying the sources of background and non-specific signals.

Control TypePurposeRationale
1. No-Probe Control To identify background from the alkyne-fluorophore.Cells are not treated with this compound but undergo the full click reaction and imaging process. A signal here indicates non-specific binding of the fluorescent probe to cellular components.[5]
2. No-Click Control To check for inherent fluorescence of the azide probe.Cells are incubated with this compound but the click reaction reagents (copper, ligand, reducing agent, alkyne-probe) are omitted. This verifies that the azide-modified LacCer itself is not fluorescent.[5]
3. Competition Control To confirm specific metabolic incorporation.Cells are co-incubated with this compound and a large excess of natural, unlabeled lactosylceramide or its precursor, glucosylceramide. A significant reduction in signal compared to the test sample indicates that the azide analog is being processed through the specific biological pathway.[5]
4. No-Copper Control To test for copper-independent background.In strain-promoted click chemistry (SPAAC), this is less relevant. For CuAAC, this control omits the copper catalyst to ensure the reaction is copper-dependent and not driven by other factors.
Positive and Technical Controls

These controls ensure the experimental system and reagents are working as expected.

Control TypePurposeRationale
Positive Control To confirm the labeling protocol is effective.Use a cell line or experimental condition known to robustly incorporate LacCer and yield a strong, reliable signal. This is useful for validating new batches of reagents or when troubleshooting a failed experiment.
Cell Viability Control To monitor cellular health.Assess cell morphology and viability after incubation with this compound and after the click reaction. The copper catalyst used in CuAAC can be cytotoxic.[6][7]
Microscope Autofluorescence Control To establish baseline cellular fluorescence.Image unlabeled, fixed cells using the same acquisition settings as the experimental samples. This determines the level of natural cell autofluorescence.

Troubleshooting Guide

Problem: High background fluorescence in my negative controls.

High background can obscure the specific signal and is a common issue.[4]

  • Potential Cause 1: Non-specific binding of the alkyne-fluorophore. [4]

    • Solution: Decrease the concentration of the alkyne-fluorophore. Increase the number and duration of wash steps after the click reaction. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[4]

  • Potential Cause 2: Copper-mediated side reactions. Free copper ions can bind non-specifically to proteins or react with thiols in cysteine residues, causing off-target labeling.[4][8]

    • Solution: Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient molar excess (e.g., 5-fold) over the copper sulfate (B86663) to protect the copper and prevent side reactions.[4]

  • Potential Cause 3: Impure or degraded reagents.

    • Solution: Use high-purity reagents. Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use, as it degrades in solution.[4]

Problem: I am seeing no or very weak signal in my experimental samples.

  • Potential Cause 1: Inefficient metabolic incorporation.

    • Solution: Increase the incubation time or concentration of this compound. Ensure cells are healthy and metabolically active.

  • Potential Cause 2: Failed click reaction.

    • Solution: Verify the integrity of all click chemistry reagents. The copper (I) catalyst is generated in situ from copper (II) sulfate by a reducing agent; ensure the reducing agent is fresh and active.[4] Confirm your alkyne-fluorophore is viable.

  • Potential Cause 3: Photobleaching.

    • Solution: Minimize the exposure of your samples to light after adding the fluorophore. Use an anti-fade mounting medium for imaging.

Problem: The labeling protocol is causing cell death or changes in morphology.

  • Potential Cause 1: Copper toxicity. The copper catalyst required for the CuAAC reaction can be toxic to cells.[6][7]

    • Solution: Minimize the click reaction time. Reduce the concentration of copper sulfate, while maintaining an excess of the protective ligand.[7] Ensure thorough washing after the reaction to remove all traces of copper. Alternatively, consider using copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry, which is more biocompatible but may have slower kinetics.[9]

  • Potential Cause 2: Probe toxicity.

    • Solution: Perform a dose-response curve to determine the highest non-toxic concentration of this compound for your specific cell type.

Experimental Protocols

Protocol: this compound Labeling with CuAAC

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

  • Cell Seeding and Metabolic Labeling:

    • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

    • Remove the old medium from the cells and replace it with the medium containing the azide probe.

    • Incubate for 24-72 hours under standard cell culture conditions.

  • Fixation and Permeabilization:

    • Wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[10]

    • Wash three times with PBS.

  • Click Reaction (CuAAC):

    • Prepare the "Click Cocktail" immediately before use. For a 100 µL reaction, combine:

      • Phosphate Buffer (0.1 M, pH 7.4)

      • Alkyne-fluorophore (e.g., 2-5 µM final concentration)

      • Copper (II) Sulfate (CuSO₄) (e.g., 1 mM final concentration)

      • Copper-chelating ligand (e.g., THPTA, 5 mM final concentration)

      • Sodium Ascorbate (e.g., 10 mM final concentration, add last)

    • Aspirate the PBS from the cells and add the click cocktail to each coverslip.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the click cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a dye like DAPI (e.g., 1 µg/mL) for 10 minutes.[10]

    • Wash a final three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using an appropriate fluorescence microscope.

Data Presentation

Table 1: Representative Quantitative Fluorescence Data

This table shows hypothetical data from an imaging experiment, demonstrating the expected outcomes from properly designed controls. The signal is quantified as Mean Fluorescence Intensity (MFI) per cell.

Sample GroupThis compoundClick ReactionUnlabeled LacCerExpected OutcomeMFI (Arbitrary Units)
Experimental ++-Strong, specific signal1500 ± 120
No-Probe Control -+-Minimal signal85 ± 15
No-Click Control +--Minimal signal95 ± 20
Competition Control +++ (100x excess)Significantly reduced signal250 ± 45
Autofluorescence ---Baseline signal70 ± 10

Visualizations

experimental_workflow cluster_prep Phase 1: Labeling cluster_react Phase 2: Ligation cluster_analyze Phase 3: Analysis start Seed Cells incubate Incubate with This compound start->incubate fix Fix & Permeabilize Cells incubate->fix click Perform Click Reaction (CuAAC) fix->click wash1 Wash Cells click->wash1 stain Counterstain Nuclei (e.g., DAPI) wash1->stain mount Mount Coverslips stain->mount image Fluorescence Microscopy & Image Analysis mount->image

Caption: Experimental workflow for this compound metabolic labeling.

logical_controls cluster_neg Negative Controls: Isolate Background Sources exp Experimental Sample (Azide Probe + Click Reaction) c1 No-Probe Control (No Azide Probe) exp->c1 Compare Signal To c2 No-Click Control (No Click Reagents) exp->c2 Compare Signal To c3 Competition Control (+ Excess Unlabeled LacCer) exp->c3 Compare Signal To c1_desc Tests for non-specific fluorophore binding c1->c1_desc c2_desc Tests for inherent probe fluorescence c2->c2_desc c3_desc Tests for specific metabolic uptake c3->c3_desc

Caption: Logical relationships of key negative controls in the experiment.

LacCer_Pathway cluster_ros Oxidative Stress Pathway cluster_inflam Inflammatory Pathway agonist Agonists (TNF-α, ox-LDL, etc.) synthase LacCer Synthase (β-1,4-GalT-V) agonist->synthase activates laccer Lactosylceramide (LacCer) Generation synthase->laccer generates nadph NADPH Oxidase Activation laccer->nadph cpla2 cPLA2 Activation laccer->cpla2 ros Reactive Oxygen Species (ROS) Production nadph->ros outcome Phenotypic Outcomes (Inflammation, Cell Proliferation, etc.) ros->outcome arachidonic Arachidonic Acid Release cpla2->arachidonic prostaglandins Prostaglandins arachidonic->prostaglandins prostaglandins->outcome

References

How to prevent non-specific binding of C6(6-azido) LacCer detection reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of C6(6-azido) LacCer detection reagents during experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the detection of this compound.

Problem 1: High Background Signal in Negative Controls

High fluorescence in samples not treated with this compound is a common issue. This can arise from several factors related to the click chemistry detection steps.

Potential Causes and Solutions

Potential Cause Recommended Solution Expected Outcome
Non-specific binding of the fluorescent probe 1. Decrease the concentration of the fluorescent azide (B81097)/alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[1]Reduced background fluorescence in negative controls.[1]
Copper-mediated fluorescence (for CuAAC reactions) 1. Ensure the use of a copper-chelating ligand such as THPTA or BTTAA. 2. Use a 5-10 fold excess of the ligand over copper sulfate (B86663).[1]Quenching of non-specific fluorescence caused by the copper catalyst.[1]
Impure Reagents 1. Use freshly prepared solutions, especially for sodium ascorbate. 2. Verify the purity of your azide and alkyne probes.[1]Consistent and reproducible results with a lower background signal.[1]
Cross-reactivity of secondary reagents If using a biotinylated detection reagent followed by streptavidin, endogenous biotin (B1667282) can be a source of background. Pre-block with an endogenous biotin-blocking kit.Minimized background from endogenous biotin.

Problem 2: Weak or No Specific Signal

This issue can occur even with proper controls, indicating a problem with the labeling or detection efficiency.

Potential Causes and Solutions

Potential Cause Recommended Solution Expected Outcome
Inefficient Click Reaction 1. Optimize the concentrations of copper sulfate, reducing agent (e.g., sodium ascorbate), and the fluorescent probe. 2. Ensure the reducing agent is fresh and active. 3. For copper-catalyzed reactions, ensure the proper ratio of the copper-chelating ligand to copper.Increased signal intensity in positive samples.
Low Incorporation of this compound 1. Increase the incubation time or concentration of this compound during the metabolic labeling step. 2. Ensure cells are healthy and metabolically active.Enhanced incorporation of the azide probe into cellular glycolipids.
Inaccessibility of the Azide Group 1. Ensure proper cell permeabilization if the target glycolipid is intracellular. 2. Consider the steric hindrance of the detection reagent; smaller probes may be more effective.Improved access of the detection reagent to the azide-labeled LacCer.

Experimental Protocols

Standard Protocol for Fluorescent Detection of this compound via Click Chemistry

This protocol outlines a general workflow for labeling and detecting this compound in cultured cells.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with this compound at a predetermined concentration and duration to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization:

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with a solution containing 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Blocking:

    • Block non-specific binding sites by incubating cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. For a copper-catalyzed reaction, this typically includes:

      • A fluorescently-labeled alkyne.

      • Copper (II) sulfate (CuSO4).

      • A copper (I)-stabilizing ligand (e.g., THPTA).

      • A reducing agent (e.g., sodium ascorbate), added fresh.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells extensively with PBS to remove unreacted click chemistry reagents. It is recommended to perform at least three washes of 5 minutes each.

  • Imaging:

    • Mount the coverslips and visualize the fluorescent signal using an appropriate microscope.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_detection Detection metabolic_labeling Metabolic Labeling with this compound fixation Cell Fixation & Permeabilization metabolic_labeling->fixation blocking Blocking (e.g., 3% BSA) fixation->blocking click_reaction Click Chemistry Reaction (Fluorescent Alkyne) blocking->click_reaction washing Extensive Washing click_reaction->washing imaging Fluorescence Imaging washing->imaging

Caption: Experimental workflow for the detection of this compound.

binding_mechanisms cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding azido_laccer Azido-LacCer alkyne_probe Alkyne Probe azido_laccer->alkyne_probe Click Reaction cell_surface Cell Surface Proteins/Lipids alkyne_probe_ns Alkyne Probe cell_surface->alkyne_probe_ns Hydrophobic/ Ionic Interactions

Caption: Mechanisms of specific versus non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the most effective blocking agents for preventing non-specific binding in click chemistry-based detection?

A1: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[1] Typically, a solution of 1-3% BSA in a physiological buffer like PBS is used to block non-specific binding sites on the cell surface or extracellular matrix. For applications involving streptavidin-biotin detection systems, it is crucial to use blocking buffers that do not contain biotin. In such cases, commercially available biotin-free blocking buffers or whole serum from a species different from the primary antibody host can be considered.

Q2: Can the copper catalyst in CuAAC reactions contribute to background fluorescence?

A2: Yes, the copper (I) catalyst can sometimes lead to non-specific fluorescence.[1] To mitigate this, it is highly recommended to use a copper-chelating ligand, such as THPTA or BTTAA, in a 5- to 10-fold excess over the copper sulfate.[1] These ligands stabilize the copper (I) ion and can help to quench non-specific fluorescence.

Q3: How can I be sure that the signal I'm seeing is specific to this compound incorporation?

A3: Proper controls are essential. You should always include a negative control where the cells are not treated with this compound but are subjected to the same fixation, permeabilization, and click chemistry detection steps. This will reveal the level of background signal from the detection reagents themselves. A significant increase in signal in the LacCer-treated cells compared to the negative control indicates specific labeling.

Q4: What should I do if I suspect my fluorescent probe is binding non-specifically?

A4: If you observe high background in your negative control, consider the following troubleshooting steps:

  • Titrate the probe concentration: Decrease the concentration of your fluorescent alkyne or azide probe to the lowest level that still provides a detectable specific signal.

  • Increase washing: Extend the duration and number of washing steps after the click reaction to more effectively remove any unbound probe.[1]

  • Use a blocking agent: Ensure you are using an appropriate blocking agent like BSA prior to the click reaction.[1]

Q5: Are there alternatives to copper-catalyzed click chemistry that might reduce background?

A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method. SPAAC utilizes strained cyclooctyne (B158145) reagents that react with azides without the need for a copper catalyst. This can be advantageous in live-cell imaging or in systems where copper toxicity is a concern. However, it's important to note that some cyclooctyne reagents can exhibit non-specific binding to cellular components, so optimization and proper controls are still necessary.[2]

References

Validation & Comparative

A Head-to-Head Comparison: C6(6-azido) LacCer vs. C6-NBD LacCer for Advanced Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid trafficking, the choice of a suitable molecular probe is paramount. This guide provides a comprehensive comparison of two prominent lactosylceramide (B164483) (LacCer) analogs: the bioorthogonal C6(6-azido) LacCer and the intrinsically fluorescent C6-NBD LacCer. By examining their performance, experimental workflows, and potential artifacts, this document aims to equip researchers with the necessary information to select the optimal tool for their specific research needs.

Lactosylceramide (LacCer), a key glycosphingolipid, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and inflammation. The ability to visualize and track the movement of LacCer within the cell is essential for understanding its function in both normal physiology and disease states. Both this compound and C6-NBD LacCer offer powerful, yet distinct, approaches to unraveling the intricacies of LacCer trafficking.

At a Glance: A Comparative Overview

FeatureThis compoundC6-NBD LacCer
Labeling Strategy Two-step: Incorporation followed by "click chemistry" with a fluorescent alkyne dye.One-step: Direct incorporation and visualization of the fluorescent lipid analog.
Minimizing Perturbation The small azide (B81097) group is less likely to alter the lipid's natural behavior.The bulkier NBD fluorophore may influence lipid trafficking and metabolism.[1][2]
Flexibility in Detection A wide variety of fluorescent alkyne dyes with different spectral properties can be used.Limited to the spectral properties of the NBD fluorophore.
Photostability Dependent on the chosen fluorescent alkyne dye; many options with high photostability are available.Moderate photostability, susceptible to photobleaching during prolonged imaging.
Potential for Artifacts Lower potential for artifacts related to the probe's structure during trafficking.[3] Potential for incomplete click reaction.NBD-labeled lipids can be less hydrophobic than their endogenous counterparts, potentially altering their transport and leading to lysosomal accumulation.[1][2]
Live-Cell Imaging Copper-free "click" reactions (SPAAC) are suitable for live-cell imaging.[3]Well-established for live-cell imaging.[4]

Delving Deeper: Performance and Experimental Considerations

This compound: Precision through Bioorthogonal Chemistry

This compound utilizes the power of "click chemistry," a set of bioorthogonal reactions that occur with high efficiency and specificity within a biological system without interfering with native biochemical processes.[3][4] The workflow involves a two-step process:

  • Incorporation: Cells are incubated with this compound, which is metabolized and integrated into cellular membranes.

  • Detection: The azide-tagged LacCer is then "clicked" to a fluorescent alkyne dye, allowing for visualization.

The primary advantage of this method lies in the minimal structural perturbation of the lipid analog during the trafficking process. The small size of the azide group is less likely to affect the lipid's natural transport and localization compared to the bulkier NBD fluorophore.[3] This approach also offers significant flexibility, as researchers can choose from a wide array of alkyne-functionalized fluorophores with varying spectral properties and photostabilities.

However, the two-step nature of the labeling process can be more time-consuming. For live-cell imaging, it is crucial to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to avoid the cytotoxicity associated with the copper catalyst used in the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

C6-NBD LacCer: The Direct Visualization Approach

C6-NBD LacCer is a fluorescent analog of lactosylceramide where the nitrobenzoxadiazole (NBD) fluorophore is attached to the acyl chain. This allows for the direct visualization of its uptake, transport, and localization within living and fixed cells.[4][5] The experimental workflow is straightforward, involving the incubation of cells with the fluorescent lipid, followed by washing and imaging.

This probe has been extensively used to study sphingolipid transport and metabolism, and it is a well-established marker for the Golgi apparatus.[4][5] The NBD fluorophore is environmentally sensitive, meaning its fluorescence can change based on the polarity of its surroundings, which can provide some information about the lipid's environment.

The main drawback of C6-NBD LacCer is the potential for the NBD moiety to alter the lipid's behavior. The increased size and polarity of the NBD group can lead to trafficking pathways that differ from the endogenous lipid, including a tendency to accumulate in lysosomes.[1][2] Furthermore, the photostability of NBD is moderate, which can be a limitation for long-term imaging experiments.

Quantitative Data Summary

ParameterThis compoundC6-NBD LacCer
Excitation Maximum Dependent on the chosen alkyne dye.~466 nm[4]
Emission Maximum Dependent on the chosen alkyne dye.~536 nm[4]
Quantum Yield Dependent on the chosen alkyne dye.Generally moderate for NBD fluorophores.
Photostability High (with appropriate dye selection).Moderate.
Molecular Weight 762.93 g/mol 900.0 g/mol [6]

Experimental Protocols

Protocol 1: Live-Cell Labeling with C6-NBD LacCer

This protocol is adapted for staining the Golgi apparatus in live cells.[4]

Materials:

  • C6-NBD LacCer

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes

Procedure:

  • Preparation of C6-NBD LacCer/BSA Complex: a. Prepare a 1 mM stock solution of C6-NBD LacCer in DMSO. b. In a glass tube, dry the required volume of the stock solution under a stream of nitrogen gas. c. Resuspend the lipid film in complete culture medium containing 0.34 mg/mL fatty acid-free BSA to achieve the desired final concentration (e.g., 5 µM). d. Vortex thoroughly and incubate at 37°C for 10 minutes.

  • Cell Labeling: a. Wash the cultured cells twice with pre-warmed PBS. b. Replace the PBS with the C6-NBD LacCer/BSA complex solution. c. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.

  • Washing and Imaging: a. Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium. b. Add fresh complete culture medium to the cells. c. Observe the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm). The Golgi apparatus should appear as a brightly stained perinuclear structure.[4]

Protocol 2: Two-Step Labeling and Visualization of this compound

This protocol outlines the metabolic labeling of cellular lipids with this compound followed by fluorescent detection using copper-free click chemistry.

Materials:

  • This compound

  • Fatty acid-free BSA

  • DMSO

  • Complete cell culture medium

  • PBS

  • Cultured cells on glass-bottom dishes

  • Alkyne-fluorophore conjugate for SPAAC (e.g., DBCO-fluorophore)

  • 4% Paraformaldehyde (for fixed-cell imaging)

  • 0.1% Triton X-100 in PBS (for permeabilization in fixed-cell imaging)

Procedure:

  • Metabolic Labeling: a. Prepare a this compound/BSA complex as described in Protocol 1. b. Incubate cells with the this compound/BSA complex in complete medium for a desired period (e.g., 1-4 hours) at 37°C to allow for incorporation and trafficking.

  • Live-Cell Click Reaction (SPAAC): a. Wash the cells twice with pre-warmed PBS. b. Add a solution of the alkyne-fluorophore (e.g., 5-10 µM in medium) to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells three times with fresh medium. e. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

  • Fixed-Cell Click Reaction: a. After metabolic labeling, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the fixed cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Prepare the click reaction cocktail containing the alkyne-fluorophore in a suitable buffer. f. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light. g. Wash the cells three times with PBS. h. Mount the coverslips and image.

Visualizing the Concepts

Experimental Workflow Comparison

G cluster_0 C6-NBD LacCer Workflow cluster_1 This compound Workflow A Incubate cells with C6-NBD LacCer/BSA complex B Wash to remove excess probe A->B C Image with fluorescence microscope B->C D Incubate cells with This compound/BSA complex E Wash to remove excess probe D->E F Incubate with alkyne-fluorophore (Click Reaction) E->F G Wash to remove excess dye F->G H Image with fluorescence microscope G->H

Caption: A comparison of the experimental workflows for C6-NBD LacCer and this compound.

LacCer-Mediated Inflammatory Signaling Pathway

Lactosylceramide is not just a structural component of membranes; it also acts as a second messenger in inflammatory signaling pathways.[7] Upon stimulation by inflammatory mediators like TNF-α, sphingomyelinase is activated, leading to the production of ceramide, which is then converted to glucosylceramide and subsequently to lactosylceramide. Elevated LacCer levels can then activate a cascade of downstream signaling events, including the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), and the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory genes.

G TNFa TNF-α TNFR TNF Receptor TNFa->TNFR SMase Sphingomyelinase (SMase) TNFR->SMase Cer Ceramide SMase->Cer GCS Glucosylceramide Synthase Cer->GCS GlcCer Glucosylceramide GCS->GlcCer LacCerS Lactosylceramide Synthase GlcCer->LacCerS LacCer Lactosylceramide (LacCer) LacCerS->LacCer NADPHox NADPH Oxidase LacCer->NADPHox NFkB NF-κB Activation LacCer->NFkB ROS ROS NADPHox->ROS Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified LacCer-mediated inflammatory signaling pathway.

Conclusion: Making the Right Choice

The selection between this compound and C6-NBD LacCer ultimately depends on the specific experimental goals and constraints.

Choose this compound if:

  • Minimizing potential artifacts due to the probe's structure is a high priority.

  • Flexibility in the choice of fluorophore for multi-color imaging or improved photostability is required.

  • The experimental design can accommodate a two-step labeling protocol.

Choose C6-NBD LacCer if:

  • A straightforward, one-step labeling protocol is preferred for rapid screening or high-throughput applications.

  • The primary goal is to visualize the Golgi apparatus.

  • The potential for altered trafficking and moderate photostability are acceptable limitations for the study.

By carefully considering these factors, researchers can leverage the unique advantages of each probe to gain deeper insights into the dynamic world of lipid trafficking and its profound implications for cellular function and disease.

References

A Comparative Analysis of C6(6-azido) LacCer and Antibody-Based Detection of Glycosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for detecting and analyzing glycosphingolipids.

In the intricate world of cellular biology, glycosphingolipids (GSLs) play a pivotal role in a myriad of physiological and pathological processes, including cell recognition, signaling, and tumorigenesis. The ability to accurately detect and quantify these molecules is paramount for advancing our understanding of their functions and for the development of novel therapeutic strategies. This guide provides a detailed comparative analysis of two prominent techniques for GSL detection: metabolic labeling using C6(6-azido) Lactosylceramide (LacCer) and traditional antibody-based immunodetection.

At a Glance: C6(6-azido) LacCer vs. Antibody-Based Detection

FeatureThis compound Metabolic LabelingAntibody-Based Detection
Principle Incorporation of an azide-modified LacCer precursor into newly synthesized GSLs, followed by detection with a fluorescent probe via "click chemistry".Use of specific antibodies to recognize and bind to the glycan headgroup of the target GSL.
Detection Method Bioorthogonal click chemistry reaction with an alkyne-modified fluorescent dye.Secondary antibodies conjugated to fluorophores, enzymes, or other reporter molecules.
Specificity High, due to the specific nature of the click chemistry reaction.[1][2][3]Variable, with potential for cross-reactivity with other GSLs or glycoproteins sharing similar glycan epitopes.
Temporal Resolution Excellent for tracking newly synthesized GSLs and their trafficking.Provides a snapshot of the total GSL population at a specific time point.
Quantification Can be quantitative with appropriate standards and detection methods like mass spectrometry.[4]Can be semi-quantitative (e.g., immunofluorescence intensity) or quantitative (e.g., ELISA).[5]
In Vivo Applications Feasible for in vivo labeling and imaging.[3]Can be challenging due to antibody delivery and potential immunogenicity.
Ease of Use Requires expertise in chemical biology techniques, including click chemistry.Generally more straightforward and widely established in many laboratories.
Cost Can be higher due to the cost of the azide-labeled precursor and click chemistry reagents.Varies depending on the antibody and detection reagents, but can be more cost-effective for routine use.

Delving Deeper: A Head-to-Head Comparison

This compound: A Modern Approach to GSL Tracking

Metabolic labeling with this compound represents a powerful and versatile strategy for studying the dynamics of GSL biosynthesis and trafficking. This technique involves introducing a synthetically modified LacCer analog, containing a bioorthogonal azide (B81097) group, to cells or organisms.[6] This azide-tagged precursor is then metabolized and incorporated into more complex GSLs. The small size of the azide group minimizes perturbation to the natural metabolic pathways.[6]

The key to this method's utility lies in the subsequent detection step, which employs "click chemistry". This highly efficient and specific bioorthogonal reaction involves the covalent ligation of the azide-labeled GSL with a reporter molecule, typically a fluorescent dye or biotin, that is appended with a terminal alkyne.[1][2][3] This allows for the sensitive and specific visualization and quantification of newly synthesized GSLs.

Advantages:

  • High Specificity: The click chemistry reaction is highly specific, ensuring that only the azide-labeled molecules are detected.[1][2][3]

  • Temporal Resolution: This method provides a unique window into the dynamics of GSL metabolism, allowing researchers to track the synthesis, transport, and degradation of these lipids in real-time.

  • Versatility: The azide tag can be "clicked" to a wide variety of reporter molecules, enabling a range of downstream applications, including fluorescence microscopy, flow cytometry, and mass spectrometry-based lipidomics.[7]

Limitations:

  • Metabolic Dependence: The efficiency of labeling depends on the cellular uptake and metabolic incorporation of the azide-labeled precursor, which can vary between cell types.

  • Potential for Altered Metabolism: While the azide group is small, there is a possibility that it could slightly alter the metabolism or function of the labeled GSLs.

Antibody-Based Detection: The Classic and Established Method

Antibody-based detection has long been the gold standard for identifying and localizing GSLs in cells and tissues. This approach relies on the generation of monoclonal or polyclonal antibodies that specifically recognize the carbohydrate portion of a GSL. A variety of immunodetection techniques can then be employed, including:

  • Immunohistochemistry (IHC) and Immunofluorescence (IF): For visualizing the localization of GSLs in tissue sections and cultured cells.[8]

  • Flow Cytometry: For quantifying the expression of GSLs on the surface of single cells.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of GSLs in biological samples.

  • Thin-Layer Chromatography (TLC) with Immunostaining: For separating and identifying different GSL species.[8]

Advantages:

  • Direct Detection of Native GSLs: Antibodies recognize the endogenous, unmodified GSLs, providing a direct measurement of their presence and distribution.

  • Wide Availability and Established Protocols: A wide range of antibodies against various GSLs are commercially available, and the protocols for immunodetection are well-established in most research laboratories.

  • Versatility in Applications: Antibody-based methods can be adapted for a wide array of experimental setups and sample types.

Limitations:

  • Specificity and Cross-Reactivity: The primary challenge with anti-GSL antibodies is ensuring their specificity. The glycan epitopes recognized by these antibodies can be present on other GSLs or even glycoproteins, leading to potential cross-reactivity and false-positive results.

  • Epitope Accessibility: The ability of an antibody to bind to its target GSL can be influenced by the surrounding membrane environment and the presentation of the glycan epitope.

  • Static Information: Immunodetection provides a snapshot of the total GSL population at a fixed point in time and does not provide information about the dynamics of their metabolism.

Experimental Protocols

Protocol 1: Metabolic Labeling and Detection of LacCer using this compound

1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM. d. Incubate the cells for 24-48 hours to allow for metabolic incorporation.

2. Cell Fixation and Permeabilization (for imaging): a. Wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets). e. Wash the cells three times with PBS.

3. Click Chemistry Reaction: a. Prepare the click reaction cocktail. A typical cocktail includes:

  • Alkyne-fluorophore (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) (10-50 µM)
  • Copper(II) sulfate (B86663) (CuSO4) (1 mM)
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5 mM)
  • Sodium ascorbate (B8700270) (50 mM, freshly prepared) b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

4. Imaging: a. Wash the cells three times with PBS. b. Mount the coverslips with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI). c. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Antibody-Based Flow Cytometry for Surface LacCer Detection

1. Cell Preparation: a. Harvest cells and wash them with ice-cold PBS containing 1% bovine serum albumin (BSA) (staining buffer). b. Resuspend the cells in staining buffer to a concentration of 1 x 10^6 cells/mL.

2. Antibody Staining: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the primary anti-LacCer antibody at the manufacturer's recommended dilution. c. Incubate for 30 minutes on ice in the dark. d. Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes between washes. e. Resuspend the cell pellet in 100 µL of staining buffer. f. Add the fluorophore-conjugated secondary antibody at the appropriate dilution. g. Incubate for 30 minutes on ice in the dark. h. Wash the cells twice with 2 mL of staining buffer.

3. Flow Cytometry Analysis: a. Resuspend the final cell pellet in 500 µL of staining buffer. b. Analyze the samples on a flow cytometer, using appropriate controls (e.g., unstained cells, isotype control).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the context in which these detection methods are applied, the following diagrams illustrate a key signaling pathway involving LacCer and the experimental workflows for both techniques.

GSL_Signaling_Pathway cluster_stimuli External Stimuli PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT-V) PDGF->LacCer_Synthase activate TNFa TNF-α TNFa->LacCer_Synthase activate oxLDL ox-LDL oxLDL->LacCer_Synthase activate LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer GlcCer Glucosylceramide (GlcCer) GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-centric signaling pathway in inflammation and oxidative stress.[9][10][11][12][13][14]

Experimental_Workflows cluster_azido This compound Workflow cluster_antibody Antibody-Based Workflow A1 Metabolic Labeling with this compound A2 Fixation & Permeabilization A1->A2 A3 Click Chemistry Reaction (Alkyne-Fluorophore) A2->A3 A4 Fluorescence Detection (Microscopy, Flow Cytometry) A3->A4 B1 Cell/Tissue Preparation B2 Primary Antibody Incubation (anti-GSL) B1->B2 B3 Secondary Antibody Incubation (Fluorophore-conjugated) B2->B3 B4 Signal Detection (Microscopy, Flow Cytometry) B3->B4

Caption: Comparative experimental workflows for GSL detection.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound metabolic labeling and antibody-based detection ultimately depends on the specific research question.

  • For studying the dynamics of GSL biosynthesis, trafficking, and turnover , this compound provides an unparalleled level of temporal resolution and specificity. It is the method of choice for pulse-chase experiments and for tracking the fate of newly synthesized GSLs.

  • For routine detection and localization of total GSL populations in a wide variety of samples, antibody-based methods offer a more straightforward and often more accessible approach. However, careful validation of antibody specificity is crucial to avoid misleading results.

In many cases, a combination of both techniques can provide the most comprehensive understanding of GSL biology. For instance, metabolic labeling can be used to identify changes in GSL synthesis in response to a stimulus, while antibody-based methods can confirm the identity and localization of the accumulated GSLs. As our understanding of the complex roles of GSLs continues to expand, the informed application of these powerful detection methodologies will be essential for driving future discoveries.

References

Confirming the Identity of C6(6-azido) LacCer-labeled Species: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecular probes is paramount. This guide provides a comparative overview of mass spectrometry techniques for confirming the identity of C6(6-azido) Lactosylceramide (LacCer)-labeled species, complete with experimental data and detailed protocols.

The introduction of an azido (B1232118) group at the 6-position of the galactose residue in Lactosylceramide creates a powerful chemical reporter for studying the metabolism and localization of this important glycosphingolipid. The azido group allows for bioorthogonal "click" chemistry reactions, enabling the attachment of fluorescent tags or affinity probes for visualization and enrichment. However, before such downstream applications, unambiguous confirmation of the labeled species is crucial. Mass spectrometry stands as the gold standard for this purpose. This guide compares the utility of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the characterization of C6(6-azido) LacCer.

Comparative Analysis of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS/MS for the analysis of this compound depends on the specific experimental goals, such as high-throughput screening versus detailed structural elucidation.

FeatureMALDI-TOF MSESI-MS/MS
Ionization Soft ionization, co-crystallization with a matrix.Soft ionization from solution.
Throughput High-throughput, rapid analysis of multiple samples.Lower throughput, often coupled with liquid chromatography (LC) for separation prior to analysis.
Sensitivity High sensitivity, especially for singly charged species.High sensitivity, capable of detecting low abundance species.
Fragmentation Primarily produces singly charged molecular ions with minimal fragmentation.Allows for controlled fragmentation (MS/MS) to elicit structural information.
Structural Info Provides accurate molecular weight. Limited structural information from the primary scan.Provides detailed structural information through characteristic fragmentation patterns of the glycan and lipid moieties.
Adduct Formation Commonly forms alkali metal adducts (e.g., [M+Na]⁺, [M+K]⁺).Can form protonated molecules [M+H]⁺ as well as alkali metal adducts.
Sample Prep Requires co-crystallization with a suitable matrix.Requires sample to be soluble in a suitable solvent for infusion or LC.
Ideal Use Case Rapid screening of synthesis reactions, quality control.Detailed structural confirmation, isomer differentiation, and quantitative analysis.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful mass spectrometric analysis of this compound.

For both MALDI-TOF and ESI-MS:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer method with chloroform:methanol (B129727):water (1:2:0.8, v/v/v).

  • Purification: The extracted lipids should be purified to remove contaminants that can interfere with ionization. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.

  • Final Sample Preparation:

    • MALDI-TOF: Mix the purified lipid extract with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid in chloroform:methanol) and spot onto the MALDI target plate.

    • ESI-MS: Dissolve the purified lipid extract in a solvent compatible with the ESI source (e.g., methanol or acetonitrile (B52724) with a small percentage of formic acid or ammonium (B1175870) acetate).

Mass Spectrometry Analysis

MALDI-TOF MS Protocol:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Matrix: 2,5-dihydroxybenzoic acid (DHB).

  • Data Acquisition: Acquire mass spectra over a mass range of m/z 500-1500. The expected molecular weight of this compound will be observed as sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts.

LC-ESI-MS/MS Protocol:

  • Chromatography: A liquid chromatography system coupled to the mass spectrometer.

    • Column: A C18 reversed-phase column is suitable for separating different lipid species.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the lipids.

  • Mass Spectrometry: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or ion trap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Acquire full scan mass spectra to identify the precursor ions corresponding to the protonated molecule [M+H]⁺ and sodiated adduct [M+Na]⁺ of this compound.

    • MS2 Scan (Tandem MS): Select the precursor ions for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

Expected Fragmentation Patterns in ESI-MS/MS

Tandem mass spectrometry of this compound is expected to yield characteristic fragment ions that confirm its structure. The fragmentation will occur at the glycosidic bonds and within the ceramide backbone.

  • Glycosidic Bond Cleavage:

    • Loss of the terminal azido-galactose residue.

    • Loss of the entire lactose (B1674315) headgroup, resulting in an ion corresponding to the ceramide backbone.

  • Ceramide Backbone Fragmentation:

    • Fragments corresponding to the long-chain base and the fatty acyl chain.

  • Azido Group Fragmentation:

    • A potential neutral loss of nitrogen gas (N₂) from the azido group under certain fragmentation conditions.

The presence of these specific fragment ions provides a high degree of confidence in the identification of the this compound-labeled species.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological relevance of LacCer, the following diagrams illustrate the mass spectrometry workflow and a hypothetical signaling pathway involving LacCer.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Lipid_Extraction Lipid Extraction Purification Purification (SPE) Lipid_Extraction->Purification MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF Co-crystallize with matrix LC_ESI_MSMS LC-ESI-MS/MS Purification->LC_ESI_MSMS Dissolve in solvent MW_Confirmation Molecular Weight Confirmation MALDI_TOF->MW_Confirmation Structural_Elucidation Structural Elucidation (Fragmentation) LC_ESI_MSMS->Structural_Elucidation

Caption: Workflow for the identification of this compound.

LacCer_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer Lactosylceramide (LacCer) Receptor Receptor Tyrosine Kinase (RTK) LacCer->Receptor Modulates activity Downstream_Kinase Downstream Kinase (e.g., Src) Receptor->Downstream_Kinase Activates Signaling_Cascade Signaling Cascade (e.g., MAPK) Downstream_Kinase->Signaling_Cascade Initiates Cellular_Response Cellular Response (Proliferation, Migration) Signaling_Cascade->Cellular_Response

Caption: Hypothetical LacCer-mediated signaling pathway.

Evaluating the potential biological perturbations caused by C6(6-azido) LacCer incorporation.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Evaluating Biological Perturbations of C6(6-azido) Lactosylceramide

An Objective Comparison of Metabolic Lipid Probes for Cellular Studies

Metabolic labeling with chemical reporters is a powerful technique for tracking the localization and dynamics of biomolecules in living systems. C6(6-azido) Lactosylceramide (LacCer) is a widely used probe for studying the metabolism and trafficking of glycosphingolipids (GSLs). This short-chain, azide-functionalized analog is readily taken up by cells and participates in the GSL biosynthetic pathway, allowing for subsequent visualization via "click chemistry." However, the introduction of any exogenous molecule carries the risk of inducing unintended biological effects.

This guide provides a comparative analysis of C6(6-azido) LacCer and its common alternatives, focusing on the potential for biological perturbations. The data and protocols presented herein are intended to help researchers, scientists, and drug development professionals make informed decisions when designing experiments and interpreting results.

Core Principle of Perturbation: Deconstructing the Probe

The potential for biological perturbation from this compound arises from three distinct features of the molecule:

  • The Lactosylceramide (LacCer) Headgroup: Endogenous LacCer is not merely a structural lipid but a potent second messenger. It is known to activate signaling cascades involved in inflammation and oxidative stress.[1][2][3]

  • The C6 Short Acyl Chain: The length of the fatty acid chain on a ceramide molecule is a critical determinant of its biological function. Short-chain ceramides (B1148491) (like C2 and C6) are cell-permeable and have been shown to be potent inducers of apoptosis and cell cycle arrest, effects not always shared by their long-chain counterparts.[1][3][4][5]

  • The Azido Group: The azide (B81097) reporter is small and bioorthogonal, generally considered to be minimally perturbing to the molecule's overall function. However, proper controls are necessary to confirm this in any given biological system.

Comparative Analysis of this compound and Its Alternatives

The primary source of perturbation from this compound, distinct from its metabolic labeling function, is the bioactivity of its short C6 acyl chain. Therefore, the most critical comparison is with long-chain analogs.

Impact of Acyl Chain Length

Short-chain ceramides (C2, C6) and long-chain ceramides (C16, C18) exhibit markedly different effects on cell viability and apoptosis. While direct comparative data for this compound is limited, the extensive research on its ceramide backbone provides a strong basis for inferring its likely behavior. Short-chain ceramides are generally more cytotoxic than long-chain versions when supplied exogenously.[1][3][4][5][6]

Table 1: Comparative Cytotoxicity of Short-Chain vs. Long-Chain Ceramide Analogs

Ceramide Analog Cell Line Assay Key Finding Reference
C6-Ceramide HCT116 (Colon Cancer) Apoptosis Assay Potently induced caspase-3 activation and apoptosis. [1]
C16-Ceramide HCT116 (Colon Cancer) Apoptosis Assay Did not induce apoptosis at similar concentrations. [1]
C6-Ceramide MCF-7 (Breast Cancer) Proliferation Assay Inhibited cell proliferation. [5]
Very-Long-Chain (C22-C24) MCF-7 (Breast Cancer) Proliferation Assay Increased cell proliferation. [5]

| C16-Ceramide | HeLa Cells | Cytotoxicity Assay | Showed higher toxicity compared to C24:1 ceramide. |[6] |

Alternative Labeling Strategies
Alternative Probe/MethodPrinciplePotential AdvantagesPotential Disadvantages
Long-Chain Azido-LacCer (e.g., C16/C18) Same as C6-azido LacCer but with a physiologically common acyl chain length.More closely mimics endogenous LacCer; expected to have significantly lower off-target toxicity.Lower cell permeability and water solubility compared to C6 analog.
Alkyne-Functionalized LacCer Uses an alkyne group for click chemistry instead of an azide.Alkyne tag is also small and bioorthogonal. Can offer different reaction kinetics.May exhibit different, uncharacterized biological effects. Requires specific alkyne-reactive reporters.
Fluorescently-Tagged LacCer (e.g., NBD-LacCer) A bulky fluorophore is directly attached to the LacCer molecule.Allows for direct visualization without a secondary labeling step.The large tag can cause steric hindrance, altering lipid trafficking, metabolism, and biological activity.
Metabolic Pathway Inhibitors (e.g., D-PDMP) Inhibits LacCer synthase, preventing the synthesis of endogenous LacCer.[7][8]Studies the effect of LacCer depletion rather than introducing an analog.D-PDMP can have off-target effects, including causing lysosomal lipid accumulation.[9]

Visualizing Experimental Logic and Biological Pathways

G control control c6_probe c6_probe c16_probe c16_probe no_probe no_probe viability viability apoptosis apoptosis lipidome lipidome

G cluster_0 External Stimuli oxLDL ox-LDL, TNF-α, etc.

G cluster_c6 C6 Probe Characteristics cluster_c16 C16 Probe Characteristics cluster_nbd NBD Probe Characteristics cluster_pdmp Inhibitor Characteristics probe Choice of LacCer Probe c6 This compound probe->c6 c16 C16(6-azido) LacCer probe->c16 nbd NBD-LacCer probe->nbd pdmp D-PDMP (Inhibitor) probe->pdmp c6_pert High Bioactivity (Short Acyl Chain) c6->c6_pert c6_tag Small Tag (Azide) c6->c6_tag c6_perm High Permeability c6->c6_perm c16_pert Low Bioactivity (Physiological Chain) c16->c16_pert c16_tag Small Tag (Azide) c16->c16_tag c16_perm Lower Permeability c16->c16_perm nbd_pert Steric Hindrance (Bulky Tag) nbd->nbd_pert nbd_tag Bulky Tag (NBD Fluorophore) nbd->nbd_tag nbd_perm Variable Permeability nbd->nbd_perm pdmp_pert Off-Target Effects (e.g., Lysosomal) pdmp->pdmp_pert pdmp_mech Indirect Effect (Blocks Synthesis) pdmp->pdmp_mech pdmp_no_tag No Tag pdmp->pdmp_no_tag

Key Experimental Protocols

To quantitatively assess biological perturbations, standardized assays for cell viability and apoptosis are essential.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Materials:

  • Cells of interest

  • 96-well flat-bottom tissue culture plates

  • Lipid probes (this compound, alternatives) and vehicle control (e.g., DMSO or ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound and control probes in culture medium. Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This protocol quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal.

Materials:

  • Cells and treatment compounds prepared as in the MTT assay (use white-walled 96-well plates for luminescence).

  • Caspase-Glo® 3/7 Assay Kit (or equivalent).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence readings.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity over the vehicle-treated control. Higher luminescence indicates greater caspase-3/7 activity and a higher level of apoptosis.

Recommendations and Conclusion

The use of this compound is an effective method for metabolic labeling of GSLs. However, researchers must be aware of the significant potential for biological perturbation stemming from the inherent bioactivity of its C6 acyl chain. The available evidence strongly indicates that short-chain ceramides are potent inducers of apoptosis and can alter cell cycle progression.

To ensure rigorous and reproducible results, the following controls are strongly recommended:

  • Vehicle Control: Always include a control group treated with the same solvent used to dissolve the lipid probe.

  • Long-Chain Analog Control: The most critical control is a parallel treatment with a long-chain azido-LacCer analog (e.g., C16 or C18). This allows researchers to distinguish between effects caused by the metabolic incorporation and labeling of LacCer and those caused by the specific bioactivity of the C6 chain.

  • Dose-Response Analysis: Perform experiments across a range of probe concentrations to identify the lowest effective concentration for labeling while minimizing off-target effects.

By incorporating these comparisons and controls, researchers can confidently attribute their findings to the specific biological roles of LacCer, rather than to unintended perturbations from the chemical probe itself.

References

A comparison of different alkyne-functionalized reporters for C6(6-azido) LacCer detection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and visualization of lactosylceramide (B164483) (LacCer), a key intermediate in glycosphingolipid metabolism and a regulator of various cellular processes, is crucial for understanding its role in health and disease.[1] The use of bioorthogonal chemistry, specifically the reaction between an azide-modified LacCer analog, C6(6-azido) LacCer, and an alkyne-functionalized reporter, provides a powerful tool for its detection. This guide offers a comparison of different alkyne reporters, providing supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal reporter for their experimental needs.

Performance Comparison of Alkyne-Functionalized Reporters

The choice of an alkyne reporter for detecting 6-azido LacCer primarily depends on the specific experimental requirements, such as the need for live-cell imaging, reaction kinetics, and sensitivity. The two main bioorthogonal "click chemistry" reactions employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reporter Type Reaction Key Features Relative Reaction Rate Biocompatibility Signal-to-Noise Ratio Recommended Use
Terminal Alkynes CuAACRequires copper catalyst; High reaction efficiency.+++Lower (potential copper cytotoxicity)High (with optimized protocols)Fixed cells, cell lysates, in vitro assays.
Picolyl Azide Reporters (used with terminal alkynes) CuAACCopper-chelating moiety enhances reaction efficiency, allowing for lower copper concentrations.++++Improved (due to lower copper)Very High[2]Fixed and live-cell imaging where high sensitivity is required.
Dibenzocyclooctyne (DBCO) SPAACCopper-free; High reactivity among strained alkynes.++HighHighLive-cell and in vivo imaging.
Bicyclononyne (BCN) SPAACCopper-free; Good reactivity and stability.+HighModerate to HighLive-cell and in vivo imaging.

Experimental Workflows and Signaling Pathways

Experimental Workflow for 6-azido LacCer Detection

The general workflow for detecting metabolically incorporated 6-azido LacCer involves two main steps: metabolic labeling followed by bioorthogonal ligation with a fluorescent alkyne reporter.

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation & Detection a Incubate cells with This compound b Metabolic incorporation into cellular glycosphingolipids a->b c Wash cells to remove unincorporated 6-azido LacCer b->c d Add fluorescently-labeled alkyne reporter c->d e Click Chemistry Reaction (CuAAC or SPAAC) d->e f Wash to remove unreacted reporter e->f g Fluorescence Microscopy or Flow Cytometry f->g

Caption: General experimental workflow for the detection of this compound.

Lactosylceramide-Centric Signaling Pathway

Lactosylceramide is not just a structural component of the cell membrane but also a critical signaling molecule involved in various cellular processes, including inflammation and oxidative stress.[4]

G agonist Agonists (e.g., ox-LDL, Ang II) laccer_synthase LacCer Synthase agonist->laccer_synthase laccer Lactosylceramide (LacCer) laccer_synthase->laccer ros Reactive Oxygen Species (ROS) laccer->ros cpla2 cPLA2 Activation laccer->cpla2 phenotypic_outcomes Phenotypic Outcomes (Inflammation, Cell Proliferation, Angiogenesis) ros->phenotypic_outcomes aa Arachidonic Acid cpla2->aa prostaglandins Prostaglandins aa->prostaglandins prostaglandins->phenotypic_outcomes

Caption: Simplified LacCer-centric signaling pathway.

Detailed Experimental Protocols

Protocol 1: CuAAC-Mediated Detection of 6-azido LacCer (Fixed Cells)

This protocol is adapted for high-sensitivity detection in fixed cells.

Materials:

  • Cells cultured on coverslips and treated with this compound.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • PBS with 0.1% Triton X-100 (Permeabilization Buffer).

  • Click Reaction Cocktail:

    • Fluorescent terminal alkyne probe (e.g., Alkyne-Fluor 488).

    • Copper(II) sulfate (B86663) (CuSO₄).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a picolyl azide-containing reporter.

    • Sodium ascorbate (B8700270).

  • DAPI solution for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Metabolic Labeling: Culture cells with an optimized concentration of this compound (e.g., 1-10 µM) for 24-48 hours.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 100 µL reaction:

    • 85 µL PBS
    • 5 µL of 10 mM CuSO₄
    • 5 µL of 50 mM THPTA
    • 5 µL of 100 mM sodium ascorbate (freshly prepared)
    • 1 µL of 1 mM fluorescent alkyne probe b. Aspirate the permeabilization buffer and add the Click Reaction Cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: a. Wash cells three times with PBS. b. Stain nuclei with DAPI for 5 minutes. c. Wash twice with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets.

Protocol 2: SPAAC-Mediated Detection of 6-azido LacCer (Live Cells)

This protocol is designed for live-cell imaging, avoiding copper-induced cytotoxicity.

Materials:

  • Cells cultured in a glass-bottom dish and treated with this compound.

  • Cell culture medium.

  • Fluorescent strained alkyne probe (e.g., DBCO-Fluor 488).

  • Hoechst 33342 for live-cell nuclear staining (optional).

Procedure:

  • Metabolic Labeling: Culture cells with an optimized concentration of this compound (e.g., 1-10 µM) for 24-48 hours.

  • Strain-Promoted Click Reaction: a. Wash the cells twice with pre-warmed cell culture medium. b. Prepare a solution of the fluorescent strained alkyne probe (e.g., 10-25 µM DBCO-Fluor 488) in fresh cell culture medium. c. Add the probe-containing medium to the cells. d. Incubate for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging: a. Wash the cells three times with fresh, pre-warmed medium. b. If desired, stain with Hoechst 33342 for 10 minutes. c. Image the live cells using a fluorescence microscope equipped with an environmental chamber.

Conclusion

The choice between CuAAC and SPAAC for the detection of this compound depends on the experimental system. For fixed samples where signal intensity is paramount, CuAAC with a picolyl azide-containing reporter or a well-optimized THPTA protocol is recommended. For live-cell imaging, the copper-free SPAAC reaction is the method of choice, with DBCO-functionalized reporters generally offering faster kinetics and potentially higher labeling efficiency than BCN. Researchers should optimize labeling and reaction conditions for their specific cell type and experimental goals to achieve the best results.

References

Review of published studies validating the use of C6(6-azido) LacCer as a research tool.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive review of published studies validating the use of C6(6-azido) Lactosylceramide (B164483) (LacCer) as a research tool. It objectively compares its performance with other alternatives and provides supporting experimental data and protocols.

C6(6-azido) Lactosylceramide is a chemically modified analog of lactosylceramide, a key intermediate in the biosynthesis of a vast array of complex glycosphingolipids (GSLs).[1][2] This synthetic probe incorporates a small, bioorthogonal azido (B1232118) group, which allows for its detection and visualization through a highly specific and efficient chemical reaction known as "click chemistry".[1][2] The minimal size of the azide (B81097) modification is designed to have a negligible impact on the biological properties of the parent molecule, allowing it to be processed by cellular enzymes in metabolic pathways.[1][2] This enables researchers to trace the metabolism, trafficking, and localization of LacCer and its downstream GSL products within cells.

Comparison with Alternative Research Tools

The use of C6(6-azido) LacCer offers distinct advantages and disadvantages when compared to traditional methods for studying glycosphingolipids, such as fluorescently-labeled lipids and antibody-based detection.

FeatureThis compound with Click ChemistryFluorescently-Labeled LacCer (e.g., BODIPY-LacCer)Antibody-Based Detection
Principle Metabolic incorporation of an azide-tagged precursor followed by bioorthogonal ligation to a reporter molecule (e.g., fluorophore, biotin).[1][2]Direct incorporation of a LacCer analog conjugated to a bulky fluorophore.Use of specific antibodies to detect endogenous or exogenous LacCer.
Detection Two-step: metabolic labeling and then click reaction. Allows for temporal control and signal amplification.Direct fluorescence imaging.Typically requires cell fixation, permeabilization, and secondary antibody incubation.
Potential for Perturbation The small azide group is expected to have minimal impact on lipid metabolism and trafficking.[1][2] However, the click reaction components, particularly the copper catalyst in CuAAC, can be toxic to living cells.The bulky fluorophore can significantly alter the lipid's physicochemical properties, potentially affecting its metabolism, localization, and interaction with binding partners.Antibodies can only access their epitopes, which may be masked. Fixation and permeabilization can alter cellular structures and lipid distribution.
Live-Cell Imaging Possible with copper-free click chemistry (SPAAC), though kinetics may be slower than CuAAC.Widely used for live-cell imaging, but photobleaching can be a limitation.Generally not suitable for live-cell imaging of intracellular targets.
Multiplexing Amenable to multiplexing by using different clickable reporters.Possible with spectrally distinct fluorophores, but limited by spectral overlap.Possible with antibodies from different species or with different fluorescent labels.
Signal-to-Noise Ratio Can be high due to the specificity of the click reaction, which reduces background fluorescence.Can be affected by non-specific staining and autofluorescence.Dependent on antibody specificity and can be affected by non-specific binding.
Applications Metabolic tracing, flux analysis, identification of binding partners (with affinity tags), super-resolution microscopy.Visualization of lipid trafficking and localization, studies of membrane microdomains.Localization of specific GSLs, immunohistochemistry, flow cytometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the introduction of this compound into cultured mammalian cells for subsequent detection via click chemistry.

Materials:

  • This compound

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

  • Metabolic Labeling: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-50 µM, to be optimized for each cell type and experimental goal).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for a period of 1 to 24 hours. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound.[3]

  • The cells are now ready for fixation and the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging

This protocol details the "clicking" of a fluorescent alkyne probe to the azide-labeled LacCer in fixed cells.

Materials:

  • Cells metabolically labeled with this compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • PBS

Procedure:

  • Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.[4]

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[3][4]

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the following components in order, vortexing gently after each addition:

    • PBS (to final volume)

    • Alkyne-fluorophore (e.g., to a final concentration of 1-10 µM)

    • CuSO4 (e.g., to a final concentration of 100 µM from a 50 mM stock)

    • THPTA (e.g., to a final concentration of 500 µM from a 10 mM stock)

    • Sodium ascorbate (e.g., to a final concentration of 1 mM from a freshly prepared 100 mM stock)

  • Click Reaction: Remove the PBS from the fixed cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_detection Detection seeding Seed Cells labeling Metabolic Labeling with This compound seeding->labeling washing1 Wash to Remove Unincorporated Probe labeling->washing1 fixation Fixation washing1->fixation permeabilization Permeabilization (Optional) fixation->permeabilization click_reaction Click Reaction with Alkyne-Fluorophore permeabilization->click_reaction washing2 Wash click_reaction->washing2 imaging Fluorescence Imaging washing2->imaging

Experimental workflow for labeling and imaging with this compound.

signaling_pathway cluster_stimulus External Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Events stimuli Growth Factors, Cytokines, Oxidized LDL laccer_synthase Lactosylceramide Synthase stimuli->laccer_synthase activates laccer Lactosylceramide (LacCer) laccer_synthase->laccer synthesizes p21ras p21 Ras laccer->p21ras activates pi3k PI3K/Akt p21ras->pi3k mapk MAPK Cascade p21ras->mapk nfkb NF-κB pi3k->nfkb mapk->nfkb gene_expression Gene Expression (Proliferation, Adhesion, Angiogenesis) nfkb->gene_expression regulates

Simplified signaling pathway involving Lactosylceramide.

Conclusion

This compound, in conjunction with click chemistry, presents a powerful and versatile tool for investigating the complex biology of lactosylceramide and other glycosphingolipids. Its primary advantage lies in the minimal structural perturbation introduced by the azide group, allowing for more faithful tracking of metabolic processes compared to bulky fluorescent reporters. While the potential cytotoxicity of copper catalysts in CuAAC warrants consideration for live-cell applications, the development of copper-free click chemistry methods offers a viable alternative. For researchers aiming to dissect the intricate roles of LacCer in cellular signaling, metabolism, and disease, this compound provides a valuable addition to the molecular toolkit.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling C6(6-azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like C6(6-azido) LacCer is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the safe and effective use of this compound in the laboratory. This compound is a clickable sphingolipid, valuable for its application in "click chemistry" reactions due to its terminal azide (B81097) group.[1] However, the presence of the azido (B1232118) functional group necessitates specific handling precautions due to its potential reactivity and toxicity.[2][3]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The required PPE for handling this compound is summarized below. All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood.[4][5]

Protective Equipment Specification and Use
Eye Protection Chemical safety glasses or splash goggles must be worn to protect against dust particles and splashes.[5][6]
Hand Protection Nitrile gloves are recommended. For handling the solid form or concentrated solutions, double-gloving or using thicker nitrile gloves is advised.[4] Gloves must be changed immediately if contaminated.[4]
Body Protection A long-sleeved lab coat is mandatory to protect skin and personal clothing.[7][8] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[7][10]
Respiratory Protection For weighing the solid compound or when aerosolization is possible, a mask should be worn to prevent inhalation of dust.[6] All such operations should be performed within a chemical fume hood.[5]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial to minimize risks.

Handling and Storage Protocol
  • Receiving and Inspection : Upon receipt, inspect the container for any damage.

  • Storage : Store the compound in a tightly sealed container at -20°C, as recommended.[1] It should be stored away from acids, heat, and heavy metals.[11]

  • Weighing and Preparation :

    • Always conduct weighing and solution preparation inside a chemical fume hood.[4][5]

    • Use plastic or ceramic spatulas; never use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides.[3][5][12]

    • Avoid grinding or any action that could create friction.[5]

    • Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form extremely unstable compounds.[3][5]

  • Experimental Use :

    • Clearly label all solutions containing this compound.

    • Work on the smallest scale possible.[12]

    • Do not concentrate azide-containing solutions by rotary evaporation unless you have specific safety protocols in place for this process.[11][12]

Disposal Plan

Azide-containing waste must be managed as hazardous waste and must not be disposed of down the drain.[2][9] Disposing of azide solutions in plumbing can lead to the formation of explosive metal azides in copper or lead pipes.[2][5]

  • Solid Waste : Collect any solid this compound waste, including contaminated weigh boats and paper, in a clearly labeled hazardous waste container designated for azide waste.[2][11]

  • Liquid Waste : All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container.[3][5] This waste stream should not be mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[2][3]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

For dilute solutions of inorganic azides, chemical deactivation (quenching) can be performed, but this should be done following established and validated laboratory-specific procedures, typically involving treatment with nitrous acid in a fume hood.[2][13] Given the organic nature of this compound, direct disposal as hazardous waste is the most straightforward and safest method.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an azide-related incident.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[5][13] Seek medical attention.[4][13]
Eye Contact Immediately flush eyes with water for at least 15 minutes using an eyewash station.[4][13] Seek immediate medical attention.[4][9]
Inhalation Move the affected person to fresh air immediately.[4][13] Seek immediate medical attention.[9][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[4][13][14]
Spill For a small spill within a fume hood, carefully sweep up the solid material, avoiding dust formation, or absorb the liquid with chemical absorbent pads.[13] Place the material into a non-metal container for hazardous waste disposal.[13] Clean the spill area thoroughly.[12][13] For large spills, evacuate the area, alert others, and call for emergency response.[13]
Experimental Workflow and Safety Decision Making

The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal, emphasizing critical safety checkpoints.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations (in Fume Hood) cluster_disposal Waste Management & Disposal A Review SDS & SOP for This compound Handling B Verify Fume Hood Certification & Function A->B C Assemble Required PPE: - Goggles - Lab Coat - Nitrile Gloves (Double) B->C D Weigh Solid Compound (Use Non-Metal Spatula) C->D Proceed if Safe E Prepare Solution (Avoid Halogenated Solvents) D->E F Perform Experiment (Use Smallest Scale Possible) E->F G Segregate Waste Streams: - Solid Azide Waste - Liquid Azide Waste F->G Post-Experiment H Label Waste Containers: 'Hazardous Waste: Contains Azides' G->H I Store Waste Securely for EH&S Pickup H->I J Spill L Follow Spill Protocol: - Absorb/Sweep - Decontaminate Area J->L Action K Exposure M Follow Exposure Protocol: - Flush Affected Area - Seek Medical Attention K->M Action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.